The HCV NS5B RNA-dependent RNA polymerase (RdRp) represents a critical viral enzyme essential for HCV replication and a validated target for direct-acting antiviral agents. As an RNA-dependent RNA polymerase, NS5B catalyzes the synthesis of both positive and negative strand viral RNA during replication. The enzyme exhibits a characteristic "right-hand" structure composed of finger, palm, and thumb domains that encircle the active site located in the palm domain. This structure creates a narrow channel that accommodates single-stranded RNA templates but is too constricted for double-stranded RNA egress, necessitating conformational changes during the replication cycle. [1] [2] [3]
Allosteric inhibition of NS5B has emerged as a promising therapeutic strategy, with at least five distinct allosteric binding pockets identified throughout the enzyme structure. Filibuvir (PF-00868554) belongs to the dihydroxypyrone class of non-nucleoside inhibitors (NNIs) that specifically target the thumb domain II allosteric site, a hydrophobic pocket located approximately 30 Å from the catalytic center. Unlike nucleoside analogues that act as chain terminators by incorporating into the growing RNA chain, this compound exerts its antiviral effect through allosteric modulation of NS5B conformational dynamics, interfering with the transition between initiation and elongation phases of RNA synthesis. This mechanism offers potential advantages in terms of specificity and reduced host cell toxicity, though it also presents challenges related to genotype coverage and resistance development that must be carefully addressed in therapeutic development. [1] [4] [5]
This compound binds to a hydrophobic cleft within the thumb domain of NS5B, specifically at a site designated as thumb pocket II. Crystallographic studies of this compound in complex with NS5B have revealed extensive interactions between the inhibitor and residues lining this pocket, including hydrophobic contacts with residues L419, M423, Y477, and W528. These interactions facilitate high-affinity binding with dissociation constants (K~d~) ranging from 17-29 nM for genotype 1b enzymes. The binding pocket is situated such that inhibitor occupation does not directly block substrate access to the active site but rather stabilizes a closed conformation of the polymerase that is incompatible with processive RNA elongation. This indirect mechanism represents a classic example of allosteric regulation where ligand binding at a distal site modulates enzyme activity through conformational propagation. [4] [6]
The molecular contacts between this compound and NS5B involve both van der Waals interactions and specific hydrogen bonding networks that anchor the dihydroxypyrone core within the thumb domain. The M423 residue appears particularly critical for binding affinity, as mutations at this position result in substantial reductions in this compound potency. The structural basis for this sensitivity lies in the side chain orientation of M423, which forms part of the hydrophobic roof of the binding pocket. When this residue is mutated to smaller amino acids (e.g., M423T, M423V, or M423I), the pocket expands and loses optimal contact surfaces with the inhibitor, explaining the significant resistance associated with these variants. This detailed structural understanding provides a foundation for rational drug design aimed at maintaining efficacy against resistant strains. [4] [3]
This compound binding to NS5B induces structural stabilization that prevents the transition from initiation to elongation competent states. The inhibitor stabilizes the closed conformation of NS5B through a network of interactions involving key regulatory elements, particularly the β-loop (residues 443-455) and the C-terminal tail (residues 545-554). These structural elements normally function as dynamic regulators of polymerase activity, with the β-loop positioned between finger and thumb domains to prevent double-stranded RNA egress in the closed state, and the C-terminal tail maintaining intimate contacts with the thumb domain and β-loop. This compound binding enhances and stabilizes these native interactions, effectively "locking" the polymerase in a catalytically incompetent state for elongation. [3] [7]
The mechanism by which this compound inhibits RNA synthesis involves preferential suppression of primer-dependent RNA elongation while having minimal or even enhancing effects on de novo initiation at certain concentrations. This selective inhibition pattern stems from the different conformational requirements for these two catalytic mechanisms. De novo initiation can occur in the closed polymerase conformation, while transition to an open conformation is necessary for elongation of longer RNA products. By stabilizing the closed state, this compound specifically interferes with the elongation phase of RNA synthesis. This mechanistic nuance was demonstrated in biochemical assays where this compound at concentrations ≥100 nM unexpectedly enhanced de novo activity while simultaneously suppressing primer extension, revealing a biphasic effect dependent on concentration and template type. [4] [8]
Table 1: Biochemical Binding Parameters of this compound to HCV NS5B
| Parameter | Value | Experimental Conditions | Source |
|---|---|---|---|
| K~d~ (Dissociation Constant) | 29 nM | Genotype 1b/Con1 enzyme | [4] |
| K~d~ (Dissociation Constant) | 17-29 nM | Genotype 1b enzyme | [6] |
| EC~50~ (Replicon) | 70 nM | Genotype 1b/Con1 subgenomic replicon | [4] |
| Binding Site | Thumb Domain II | Residues L419, M423, Y477, W528 | [4] |
Figure 1: Molecular mechanism of this compound-mediated allosteric inhibition of HCV NS5B polymerase. This compound binding stabilizes the closed conformation through interactions with β-loop and C-terminal tail, preventing transition to the open conformation required for RNA elongation.
This compound demonstrates potent inhibitory activity against genotype 1 HCV, with biochemical and cellular assays revealing consistent nanomolar potency. In enzymatic assays using recombinant NS5B, this compound inhibits RNA synthesis with IC~50~ values in the low nanomolar range, correlating well with its binding affinity. Cellular efficacy assessed using subgenomic replicon systems shows EC~50~ values of approximately 70 nM for genotype 1b (Con1 strain), confirming potent antiviral activity in a more physiologically relevant context. The compound maintains consistent activity against different genotype 1 variants, including both 1a and 1b subtypes, though with somewhat variable potency depending on specific isolates and experimental conditions. [4] [6]
A significant limitation of this compound and many thumb site II inhibitors is their restricted genotypic coverage. Biochemical and replicon studies have demonstrated that this compound shows markedly reduced potency against non-genotype 1 viruses, particularly genotypes 2a and 3a. The compound exhibits at least 40-fold decreases in potency against G2a and G3a replicons compared to G1b, with similarly reduced activity against recombinant G3a enzymes. This genotype-specific activity profile stems from natural polymorphisms in the thumb II binding pocket across genotypes. For instance, genotype 3a enzymes naturally contain residues at positions equivalent to G1b resistance mutations (e.g., M423), explaining the reduced susceptibility to this compound. This genotypic limitation highlights the importance of considering viral genetics in therapeutic applications and the need for pan-genotypic inhibitors for widespread clinical utility. [1] [8]
This compound belongs to a broader class of thumb site II inhibitors that includes compounds such as lomibuvir (VX-222) and GS-9669. While these compounds share the same binding region, they exhibit distinct structural features and resistance profiles, suggesting partially overlapping but non-identical binding modes. Comparative studies reveal that lomibuvir generally demonstrates superior potency compared to this compound, with EC~50~ values of approximately 5 nM in replicon assays versus 70 nM for this compound. However, this compound and lomibuvir share the characteristic preference for inhibiting primer-dependent RNA synthesis over de novo initiation, confirming a common mechanistic theme among thumb site II inhibitors. [4] [8]
The resistance profiles of thumb site II inhibitors show both commonalities and compound-specific variations. While this compound is most severely impacted by mutations at position M423, lomibuvir is more affected by substitutions at I482, indicating distinct interaction patterns within the shared binding pocket. These differences have important implications for clinical development and resistance management, as combination therapies with inhibitors targeting different sites or exhibiting complementary resistance profiles may enhance barrier to resistance. The structural basis for these differential resistance patterns has been partially elucidated through crystallographic studies, revealing unique interaction networks for each chemotype within the thumb II pocket. [4] [3]
Table 2: Comparative Inhibition Profiles of Thumb II Allosteric Inhibitors
| Parameter | This compound | Lomibuvir (VX-222) | GS-9669 |
|---|---|---|---|
| Chemical Class | Dihydroxypyrone | Thiophene-2-carboxylic acid | Benzothiadiazine |
| K~d~ (Binding Affinity) | 29 nM | 17 nM | Not specified |
| EC~50~ (1b Replicon) | 70 nM | 5 nM | Low nM range |
| Primary Resistance Mutations | M423T/V/I (>100-fold resistance) | I482L (significant impact) | M423 variants |
| Effect on De Novo Initiation | Minimal inhibition or enhancement at ≥100 nM | Minimal inhibition | Not specified |
| Effect on Primer Extension | Potent inhibition | Potent inhibition | Potent inhibition |
| Genotype 3a Activity | >40-fold reduced potency | >40-fold reduced potency | Not specified |
This compound demonstrates a moderate genetic barrier to resistance, with several resistance-conferring mutations identified in both replicon systems and clinical studies. The primary resistance mutations occur at position M423 (M423T, M423V, and M423I), which resides within the thumb II binding pocket and directly contacts this compound. Biochemical characterization reveals that the M423T substitution causes at least a 100-fold reduction in this compound sensitivity in replicon assays, accompanied by a 250-fold decrease in binding affinity to the mutated enzyme. This dramatic reduction in affinity stems from the replacement of methionine with the smaller threonine residue, which enlarges the binding pocket and disrupts critical hydrophobic interactions with the inhibitor. Additional secondary resistance mutations include changes at positions L419, I482, and V494, though these generally confer lower levels of resistance compared to M423 variants. [4] [5]
The clinical relevance of these resistance mutations was confirmed in phase 2 trials, where patients who did not achieve rapid virological response frequently exhibited variants at position 423. In one study, 9 of 26 (35%) this compound-treated subjects did not achieve rapid virological response, and 6 of these 9 (67%) had mutations at position 423. Furthermore, 5 of these 6 patients (83%) had null responses at week 12, demonstrating the significant impact of pre-existing or emerging resistance mutations on treatment outcomes. These findings underscore the importance of resistance monitoring and the need for combination therapies with complementary resistance profiles to suppress viral escape. [5]
Recent research has revealed that host cellular proteins can influence this compound potency through direct interactions with NS5B. Specifically, annexin A2 (AnxA2), a host protein recruited to HCV replication complexes, forms a high-affinity complex with NS5B (K~D~ = 30 nM) and decreases the enzyme's affinity for this compound. Surface plasmon resonance studies demonstrated that pre-formed AnxA2:NS5B complexes exhibit reduced this compound binding, suggesting that host factor interactions may modulate inhibitor efficacy. This finding has important implications for antiviral therapy, as interindividual variations in host protein expression could potentially contribute to differential treatment responses. [9]
The mechanistic basis for this modulation appears to involve allosteric cross-talk between AnxA2 and this compound binding sites. While AnxA2 and this compound bind to distinct regions of NS5B, their binding is mutually antagonistic, indicating conformational coupling between their respective binding sites. This complex interplay between viral targets and host factors represents an emerging consideration in antiviral development, suggesting that optimal inhibitor design may need to account for not only viral genetics but also host protein interactions that could influence drug efficacy in the cellular environment. [9]
The mechanism of this compound has been characterized using a comprehensive suite of biophysical techniques that provide complementary information about binding and inhibition. Surface plasmon resonance (SPR) biosensor analysis has been particularly valuable for quantifying this compound-NS5B interactions in real-time, enabling determination of binding kinetics (association and dissociation rates) and affinity under various conditions. Typical experiments involve immobilizing NS5B on a biosensor chip and monitoring this compound binding across a concentration series, yielding precise K~d~ values and revealing details about the binding mechanism. SPR has also been adapted to monitor NS5B polymerase activity directly on biosensor chips by immobilizing RNA templates and measuring nucleotide incorporation in the presence and absence of inhibitors. [1] [9]
Differential scanning fluorimetry (DSF), also known as thermal shift assay, has provided key insights into this compound-induced stabilization of NS5B. This technique monitors protein thermal unfolding in the presence of a fluorescent dye, with shifts in melting temperature indicating ligand-induced stabilization. DSF studies demonstrate that this compound binding increases the thermal stability of genotype 1b NS5B but not genotype 3a enzymes, consistent with its genotype-specific activity. This stabilization effect reflects the structural rigidity imparted by this compound binding, which locks the polymerase in the closed conformation. Additional biophysical approaches including isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy have further elucidated the structural and dynamic consequences of this compound binding, revealing long-range allosteric effects beyond the immediate binding site. [1] [3]
Multiple RNA synthesis assays have been employed to characterize this compound's effects on NS5B catalytic function. These assays typically utilize recombinant NS5B (often the Δ21 truncation variant lacking the C-terminal transmembrane anchor) and defined RNA templates to monitor either de novo initiation or primer-dependent elongation. For de novo initiation, short RNA templates that permit measurement of dinucleotide formation and subsequent elongation are employed, while primer-dependent assays use RNA templates with complementary primers or hairpin structures that provide a 3'-OH for extension. These studies consistently demonstrate that this compound preferentially inhibits primer-dependent RNA synthesis with minimal effects on de novo initiation at pharmacologically relevant concentrations. [4] [8]
The standard polymerase activity protocol involves incubating NS5B with RNA template, nucleotides (including radiolabeled or fluorescently-labeled NTPs for detection), and reaction buffer containing Mg^2+^. Reactions are initiated by adding enzyme, proceeding for a defined period (typically 30-120 minutes), and terminated by adding EDTA or denaturing agents. Reaction products are then resolved by denaturing polyacrylamide gel electrophoresis or detected using scintillation counting or fluorescence measurement. For this compound testing, the inhibitor is pre-incubated with NS5B before adding substrates to allow complex formation. Concentration-response curves generated across a this compound dilution series (typically 0.1 nM to 10 μM) yield IC~50~ values that quantify inhibitory potency under specific assay conditions. These enzymatic studies have been instrumental in establishing the unique inhibition profile of thumb site II inhibitors and distinguishing them from other NNI classes. [4] [8]
This compound represents a mechanistically distinct class of HCV polymerase inhibitors that exemplify the therapeutic potential of allosteric modulation for antiviral intervention. Its binding to the thumb domain II site stabilizes a closed polymerase conformation through interactions with structural regulatory elements (β-loop and C-terminal tail), preferentially inhibiting primer-dependent RNA elongation while sparing de novo initiation. This mechanism provides selective antiviral activity against genotype 1 HCV but shows limited efficacy against other genotypes due to natural polymorphisms in the binding pocket. The compound's moderate genetic barrier to resistance, primarily through M423 mutations, underscores the importance of combination therapies for effective viral suppression. [1] [4] [3]
From a research perspective, this compound has served as a valuable chemical probe for understanding NS5B conformational dynamics and allosteric regulation. Its characterization has revealed fundamental insights about polymerase function, including the roles of specific structural elements in coordinating the transition between initiation and elongation states. Furthermore, the discovery that host factors like annexin A2 can modulate this compound efficacy highlights the complexity of the cellular environment where these inhibitors function. These findings continue to inform the design of next-generation antiviral agents with improved resistance profiles, pan-genotypic activity, and optimized performance in the context of host-virus interactions. While this compound itself may not advance clinically, its mechanistic legacy continues to influence antiviral development strategies for HCV and related viral pathogens. [9] [3] [8]
Table 3: Experimental Methods for Characterizing this compound Mechanism of Action
| Method Category | Specific Techniques | Key Information Obtained | Experimental Considerations |
|---|---|---|---|
| Binding Studies | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Binding affinity (K~d~), kinetics (k~on~, k~off~), stoichiometry | Requires purified NS5B; buffer optimization critical |
| Structural Analysis | X-ray Crystallography, NMR Spectroscopy | Atomic-level binding interactions, conformational changes | Challenging for full-length NS5B; often uses Δ21 truncation |
| Thermal Stability | Differential Scanning Fluorimetry (DSF) | Ligand-induced stabilization, melting temperature shifts (ΔT~m~) | Rapid screening method; correlates with binding affinity |
| Enzyme Kinetics | Primer Extension Assays, De Novo Initiation Assays | IC~50~ values, mechanism of inhibition, template effects | Substrate (RNA) design critical for distinguishing mechanisms |
| Cellular Activity | Subgenomic Replicon Assays | EC~50~ values, cytotoxicity, selective index | Genotype-specific replicons required; limited availability for non-G1 |
Filibuvir exerted its antiviral effect through a specific allosteric mechanism.
The following diagram illustrates the workflow for characterizing this compound resistance, from patient data to mechanistic insights.
This compound demonstrated potent antiviral activity in clinical trials, though its development has been discontinued. The data below provides a historical record of its performance.
The following table summarizes the antiviral activity and key outcomes from clinical studies of this compound.
| Trial Phase | Patient Population | Regimen | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| Phase I & IIa | Treatment-naïve, HCV GT1 | This compound monotherapy (100 mg to 700 mg BID) for 3-10 days | Mean max HCV RNA reduction: -0.97 to -2.30 log₁₀ IU/mL (dose-dependent) | [6] |
| Phase IIa | Treatment-naïve, HCV GT1 | This compound (200, 300, 500 mg BID) + Peg-IFNα/RBV for 4 weeks | Up to 75% achieved Rapid Virological Response (RVR) (undetectable HCV RNA at week 4) | [1] |
Across Phase I and II studies, this compound was generally well-tolerated [1] [6].
For research purposes, here are detailed methodologies for key experiments used to characterize this compound.
This protocol details how patient-derived viral sequences were tested for susceptibility to this compound [5].
This outlines the design of early clinical trials that established proof-of-concept for this compound [6].
The table below summarizes the antiviral activity and safety results from the two Phase 1b studies.
| Patient Population | Dosage Regimen | Mean Max HCV RNA Change from Baseline (log₁₀ IU/mL) | Safety and Tolerability |
|---|---|---|---|
| Treatment-naive [1] | 100 mg twice daily | -0.97 [1] | Well tolerated [1] |
| Treatment-naive [1] | 700 mg twice daily | -2.30 [1] | Well tolerated [1] |
| Treatment-experienced [1] | 450 mg twice daily | -2.20 [1] | Well tolerated [1] |
| Additional Findings | Genotypic analysis identified residue 423 in the NS5B polymerase as the predominant site of mutation following this compound dosing [1]. |
The search results provide the following methodological details for the cited Phase 1b trials:
The following diagram illustrates the mechanism of this compound and the logical flow from the Phase 1b results to the recommended next development step, as indicated by the study authors.
This compound's mechanism and clinical development path. The diagram shows how this compound inhibits the HCV NS5B polymerase, leading to the antiviral activity observed in Phase 1b trials and the subsequent recommended investigation in combination therapy [1].
The available data on this compound is from 2011. Hepatitis C treatment has advanced significantly since then, with the development of numerous direct-acting antiviral (DAA) regimens. This compound itself does not appear to have progressed to become an approved drug. This information should be considered for its historical and mechanistic value rather than as a reflection of current standard of care.
| Parameter | Value | Experimental System | Context / Comparison |
|---|---|---|---|
| Dissociation Constant (Kd) | 29 nM | Recombinant NS5B polymerase binding assay [1] [2] | Direct measure of binding affinity to the wild-type enzyme. |
| Binding Affinity (Kd) for M423T Mutant | ~7250 nM (approx. 250-fold loss) | Recombinant NS5B polymerase binding assay [1] | Primary resistance mutation drastically reduces binding. |
| EC₅₀ (Antiviral Activity) | 70 nM | Genotype 1b (Con1) subgenomic replicon in Huh7.5 cells [1] [2] | Concentration for 50% reduction in viral replication. |
| IC₅₀ (Enzyme Inhibition) | 0.019 μM (19 nM) | Recombinant genotype 1 NS5B polymerase [3] | Consistent with its role as a potent, selective inhibitor. |
This compound binds to the thumb II allosteric pocket of the HCV NS5B polymerase, inducing conformational changes that preferentially inhibit primer-dependent RNA synthesis over de novo initiation [1]. This binding is characterized by extensive hydrophobic interactions with residues including L419, M423, Y477, and W528 [1].
The major pathway for resistance involves mutations at residue M423. The M423T substitution causes a significant reduction in this compound's binding affinity, which is the primary mechanism behind the high-level resistance observed in both biochemical and clinical studies [1] [4] [3]. The following diagram illustrates the resistance mechanism.
The core data on this compound's binding and inhibition were derived from standardized biochemical and cellular assays.
The direct binding affinity (Kd) of this compound for the NS5B polymerase was determined using a filter-binding method that measures the binding of a radiolabeled inhibitor analog to the enzyme. The general workflow involves incubating recombinant NS5B protein with the radioactive ligand in the presence of increasing concentrations of unlabeled this compound. The bound complex is captured on a filter, and the radioactivity is measured. The data is then analyzed using the Cheng-Prusoff equation to calculate the dissociation constant (Kd), which was found to be 29 nM for the wild-type enzyme [1].
The inhibitory effect on the polymerase's RNA synthesis activity was measured using in vitro RNA synthesis assays with recombinant NS5B protein.
The antiviral potency in a cellular context was determined using a subgenomic HCV replicon system.
The impact of specific mutations (e.g., M423T) was characterized through:
For researchers, it is useful to place this compound in context with other similar inhibitors. VX-222, another thumb II binder, showed a tighter Kd of 17 nM and greater potency in the replicon assay (EC₅₀ of 5 nM) [1] [2]. Furthermore, while this compound's resistance was primarily linked to M423 mutations, VX-222's activity was more significantly affected by an I482L substitution, indicating partially overlapping but distinct binding modes [1].
Despite promising Phase I and IIa clinical results that showed significant viral load reduction, Pfizer terminated the development of this compound in 2013 for strategic reasons [5] [3].
Filibuvir was a non-nucleoside inhibitor that bound non-covalently to the Thumb II allosteric pocket of the HCV NS5B polymerase [1] [2]. This binding induced conformational changes that inhibited viral RNA synthesis [3]. The table below summarizes its core biochemical and antiviral characteristics.
| Property | Details |
|---|---|
| Molecular Formula | C₂₉H₃₇N₅O₃ [4] |
| Molecular Weight | 503.64 g/mol [4] |
| Target | HCV NS5B RNA-dependent RNA Polymerase [4] |
| Binding Site | Thumb II Allosteric Pocket [1] [2] |
| Genotype 1a EC₅₀ | 59 nM [2] |
| Genotype 1b EC₅₀ | 59 nM [2] |
| Enzyme Binding (Kd) | 29 nM [2] |
| Cytotoxicity (CC₅₀) | 320 μM [2] |
A major challenge with this compound was its low genetic barrier to resistance. Mutations at specific residues in the NS5B polymerase, particularly M423, were the primary pathway for viral resistance [1] [5] [6]. The following diagram illustrates how these mutations lead to drug resistance.
Diagram of resistance mechanism to this compound due to M423 mutations.
In a Phase 2a trial, this compound was evaluated in genotype 1 HCV patients in combination with standard of care (PegIFN-α and ribavirin) [5]. The table below summarizes key efficacy outcomes from this trial.
| Parameter | 200 mg BID | 300 mg BID | 500 mg BID | Placebo |
|---|---|---|---|---|
| Rapid Virologic Response (RVR) | 60% (6/10) | 75% (6/8) | 63% (5/8) | 0% (0/8) |
| End-of-Treatment Response | 60% (6/10) | 75% (6/8) | 63% (5/8) | 50% (4/8) |
| SVR12 | 30% (3/10) | 50% (4/8) | 50% (4/8) | 50% (4/8) |
| Relapse Rate | 20-50% | 20-50% | 20-50% | 0% |
| Patients without RVR | 9/26 (35%) overall, of which 6 had mutations at position 423 |
Key experiments characterized this compound's mechanism and resistance profile. Here are summaries of the core methodologies used in these studies.
This cell-based assay is the standard for evaluating anti-HCV compound efficacy and cytotoxicity [2].
These experiments determine the compound's direct effects on the NS5B polymerase enzyme [5] [2].
Molecular dynamics simulations provide atomic-level insights into how mutations confer resistance [1].
Pfizer discontinued the development of this compound in February 2013 for strategic reasons [7]. While not directly cited as a cause for termination, the clinical profile of this compound—characterized by a lower barrier to resistance and modest efficacy compared to other DAAs in development—likely influenced this strategic decision [5] [6]. The drug did not progress beyond Phase II trials.
Filibuvir is an allosteric inhibitor that binds to the thumb subdomain II of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a site approximately 30 Å from the enzyme's catalytic center [1] [2].
The HCV RdRp can initiate RNA synthesis through two distinct mechanisms:
Biochemical studies have consistently shown that this compound's binding to the thumb II pocket preferentially inhibits primer-dependent RNA synthesis, while having little to no effect on de novo initiation [1] [3]. This is not due to blocking the elongation phase itself, but rather from impeding the transition from initiation to processive elongation, a step that involves significant structural rearrangement of the enzyme-RNA complex, including displacement of the β-hairpin loop [4].
The following diagram illustrates the allosteric mechanism by which this compound inhibits the transition to elongation.
Figure 1: Allosteric inhibition of the HCV RdRp transition to elongation by this compound. This compound binds to the thumb domain, disrupting the structural rearrangement required for the polymerase to shift into a processive elongation mode, particularly in primer-dependent synthesis.
The table below summarizes key quantitative findings from biochemical and cellular studies on this compound.
| Parameter | Value for this compound | Experimental Context | Source |
|---|---|---|---|
| HCV Replicon EC₅₀ | 70 nM | Genotype 1b/Con1 subgenomic replicon in Huh7.5 cells | [1] |
| Binding Affinity (Kd) | 29 nM | Direct binding to wild-type HCV polymerase | [1] |
| Inhibition Preference | Primer-dependent synthesis >> De novo synthesis | Biochemical assays with various RNA templates | [1] [3] |
| Fold Resistance (M423T) | >100-fold (Replicon Assay) | Genotype 1b replicon with M423T substitution | [1] |
| Fold Resistance (M423T) | 250-fold (Binding Affinity Loss) | Kd of this compound for M423T mutant polymerase | [1] |
For context, a related thumb site-II inhibitor, VX-222, shows greater potency and a different resistance profile, as summarized below.
| Compound | Replicon EC₅₀ | Binding Affinity (Kd) | Primary Resistance Mutation |
|---|---|---|---|
| This compound | 70 nM | 29 nM | M423T |
| VX-222 | 5 nM | 17 nM | I482L |
Table 1: Comparative profile of this compound and VX-222. Data adapted from [1] and [3].
To evaluate the inhibitory effects of this compound, researchers employ a combination of biochemical and cell-based assays.
These assays use purified recombinant HCV NS5B protein to directly measure RNA synthesis activity.
This is the gold standard for assessing antiviral potency in a cellular context.
A major challenge with NNIs is the relatively low genetic barrier to resistance. This compound's efficacy is significantly compromised by specific mutations in the thumb II pocket.
The following diagram maps these critical residues within the context of the polymerase structure and resistance.
Figure 2: Key resistance mutations affecting this compound binding. Mutations within the thumb domain II allosteric pocket, particularly M423T, significantly reduce this compound's binding affinity and antiviral efficacy.
The preferential inhibition of primer extension by this compound highlights that allosteric inhibitors can have highly specific effects on distinct stages of the RNA synthesis cycle. This mechanistic insight is crucial for:
Filibuvir (PF-00868554) represents a significant advancement in antiviral therapeutics as a non-nucleoside inhibitor (NNI) targeting the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This potent inhibitor binds noncovalently to the thumb II allosteric pocket of the viral polymerase, thereby inhibiting RNA synthesis and viral replication. With an EC₅₀ of approximately 59 nM against genotype 1a and 1b replicons in vitro, this compound demonstrates equipotent activity across major HCV genotypes [1]. The molecular structure of this compound features a complex architecture centered around a 6,6-disubstituted 2H-pyranone core, specifically (R)-6-cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one [1]. This sophisticated molecular framework presents significant synthetic challenges, particularly in forming the critical 6,6-disubstituted dihydropyranone core structure through efficient reductive coupling methodology.
The clinical development of this compound progressed through Phase II trials for hepatitis C treatment, demonstrating significant viral load reduction of up to -2.30 log₁₀ IU/mL in treatment-naïve patients at 700 mg twice daily dosing regimens [1]. Although development was eventually discontinued, the synthetic methodologies developed for its production remain valuable contributions to pharmaceutical process chemistry. The predominant resistance mechanism observed involved mutations at residue M423 in the NS5B polymerase, which forms crucial hydrophobic interactions with the cyclopentyl portion of this compound's lactone ring [2] [1]. Understanding these structure-activity relationships informed the stringent quality control requirements during synthesis, particularly regarding stereochemical purity and control of genotoxic impurities that could compromise the safety profile of the final active pharmaceutical ingredient (API) [3] [4].
The development of an efficient synthetic route to this compound presented substantial process chemistry challenges, primarily centered on constructing the sterically congested 6,6-disubstituted dihydropyranone core with the correct (R) stereochemistry. Initial approaches utilized borane-amine-mediated coupling between a β-keto-lactone and an aldehyde; however, this method suffered from modest yields (55-60% on scale) and required recrystallization for purity purification [3]. Additionally, this approach presented safety concerns and sourcing issues with certain reagents, rendering it unsuitable for large-scale manufacturing. A significant breakthrough came with the implementation of a Hantzsch ester-mediated reductive coupling, which offered an inexpensive alternative with improved safety profile and scalability [3]. The Hantzsch ester serves as a convenient hydride donor in this transformation, facilitating the key bond formation under mild conditions.
Further synthetic improvements were achieved in the preparation of the β-keto-lactone precursor through a second-generation synthesis that replaced an intramolecular cyclization of an oxazolidinone with a Dieckmann cyclization of a β-acetoxy ester [5]. This modification addressed the variable yields observed in the original cyclization step and provided more consistent performance on scale. The optimized cyclization substrate also offered improvements in the subsequent alkyne hydrogenation step, contributing to overall process efficiency [5]. Selection of appropriate substrates for methanolysis and intermediate salt formation further enhanced the robustness of the synthetic sequence, demonstrating how systematic optimization of individual transformations can collectively address the challenges inherent in synthesizing complex molecular architectures like this compound.
Table 1: Comparison of Reductive Coupling Methods for this compound Synthesis
| Parameter | Borane-Amine-Mediated Coupling | Hantzsch Ester-Mediated Coupling |
|---|---|---|
| Reaction Yield | 55-60% (required recrystallization) | >95% in situ yield; 77.5% isolated yield at 329 kg scale |
| Safety Considerations | Safety and sourcing issues with borane reagents | Hantzsch ester is inexpensive and convenient |
| Impurity Profile | Not specified | Required control of Ames-positive aldehyde to ≤4 ppm |
| Process Robustness | Modest and variable yields | Consistent performance with semi-batch addition protocol |
| Structural Compatibility | Ineffective with structural features of β-keto-lactone | Addressed specific structural limitations through temperature and addition control |
The reductive coupling between the β-keto-lactone and aldehyde represents the centermost transformation in this compound synthesis. This section provides a comprehensive protocol for executing this critical step at laboratory scale, incorporating all key optimization parameters identified during process development.
Materials and Equipment:
N,N-dimethylformamide (DMF) or acetonitrileStepwise Procedure:
Reaction Setup: Charge the reaction vessel with Hantzsch ester (1.2 equiv) and aldehyde (1.05 equiv) under inert atmosphere. Add sufficient anhydrous DMF to achieve a 0.2 M concentration relative to β-keto-lactone. Stir until homogeneous.
Temperature Equilibration: Cool the mixture to 0-5°C using an ice bath. Maintain this temperature range throughout the addition phase, as higher temperatures promote bis-adduct formation due to the enhanced nucleophilicity of the β-keto-lactone [3].
Semi-Batch Addition: Dissolve β-keto-lactone (1.0 equiv) in minimal DMF (2-3 mL per mmol). Transfer this solution to the addition funnel and add dropwise over 2-3 hours with vigorous stirring. This controlled addition maintains low concentration of the β-keto-lactone, minimizing dimerization and maximizing coupling efficiency [3].
Reaction Completion: After complete addition, warm the reaction mixture gradually to 20-25°C and stir for additional 12 hours. Monitor reaction progress by HPLC or TLC until β-keto-lactone consumption is complete.
Workup Procedure: Quench the reaction by adding saturated aqueous sodium bicarbonate solution slowly until gas evolution ceases. Extract with ethyl acetate (3 × 50 mL), combine organic layers, and wash with brine (1 × 30 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from appropriate solvent systems to afford the coupled product as a solid.
Table 2: Optimized Conditions for Reductive Coupling of β-Keto-lactone and Aldehyde
| Parameter | Optimal Condition | Impact of Deviation |
|---|---|---|
| Temperature Regime | 0-5°C during addition, then 20-25°C | Higher temperatures promote bis-adduct formation; lower temperatures slow reaction kinetics |
| Addition Rate | Semi-batch over 2-3 hours | Faster addition increases dimerization; slower addition prolongs cycle time without benefit |
| Solvent System | Anhydrous DMF or acetonitrile | Protic solvents may promote decomposition; ethereal solvents provide poor solubility |
| Equivalents of Hantzsch Ester | 1.2 equiv | Lower equivalents lead to incomplete conversion; higher equivalents complicate purification |
| Concentration | 0.2 M relative to β-keto-lactone | Higher concentrations promote oligomerization; lower concentrations impact productivity |
A significant challenge in this compound synthesis was the identification of one reactant as Ames positive, requiring implementation of a stringent control strategy to limit this impurity to ≤4 ppm in the final API [3]. This exceptionally low threshold necessitated development of specialized purification techniques and analytical methods capable of detecting trace levels of the mutagenic species. Process understanding revealed that the aldehyde coupling partner possessed the mutagenic properties, demanding meticulous attention throughout the synthesis to prevent carry-through into the drug substance. Through systematic optimization of heat cycles and crystallization conditions, residual aldehyde levels were successfully reduced to <1 ppm in multiple manufacturing batches, demonstrating the effectiveness of the control approach [3].
The impurity control strategy employed a multi-pronged approach incorporating both process and analytical elements. Purge studies demonstrated that the synthetic process possessed extremely high capability to remove the mutagenic impurity, consistently delivering this compound drug substance with contaminant levels well below the established threshold of toxicological concern [4]. This comprehensive control strategy exemplifies the integrated quality by design approach necessary for modern pharmaceutical development, where potential mutagenic impurities must be rigorously controlled according to ICH M7 guidelines to ensure patient safety.
The synthesis of this compound additionally involved use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), a potentially genotoxic free radical reagent requiring meticulous control in the final API [4]. A specialized headspace gas chromatographic method utilizing selected-ion monitoring (SIM) mode mass spectrometric detection was developed and validated for determination of TEMPO at low parts-per-million levels. The method demonstrated excellent specificity for TEMPO detection in the presence of this compound and exhibited acceptable linearity (r ≥ 0.997) over the range of 4-60 ppm [4].
Table 3: Validation Parameters for TEMPO Determination in this compound API
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 4-60 ppm | r ≥ 0.997 |
| System Precision | 14% RSD at 4 ppm; 8% RSD at 8 ppm | ≤15% RSD |
| Method Repeatability | 15% RSD at 4 ppm; 13% RSD at 8 ppm | ≤15% RSD |
| Accuracy | 135% at 4 ppm; 91% at 8 ppm | 70-130% of nominal |
| Limit of Quantitation (LOQ) | 4 ppm | - |
| Limit of Detection (LOD) | 2 ppm | - |
| Recovery | 50-80% across method range | - |
Thirteen batches of this compound drug substance manufactured using the optimized process showed no detectable TEMPO (≤2 ppm), confirming the effectiveness of the purification approach [4]. The exceptional capability of the synthetic process to remove TEMPO underscores the importance of integrated impurity control strategies that combine analytical monitoring with process design to ensure API quality.
Understanding the molecular interactions between this compound and the HCV NS5B polymerase is essential for elucidating its mechanism of action. This protocol details the quantitative characterization of binding affinity using surface plasmon resonance (SPR) technology, adapted from published methodologies [6].
Materials and Reagents:
ProteOn GLH Sensor Chip (Bio-Rad Laboratories, catalog #176-5013)HCV NS5B ΔC21 soluble protein (~64.3 kDa)HEPES buffer solution (1 M, pH 7.5)MgCl₂ (1 M)TCEP (Tris(2-carboxyethyl)phosphine hydrochloride)Surfactant P20 (10% v/v)DMSO (molecular biology grade)ProteOn Amine Coupling Kit (Bio-Rad Laboratories)Instrumentation:
ProteOn XPR36 instrument (Bio-Rad Laboratories)ProteOn Manager Software Version 3.1.0.6Scrubber software for data analysisExperimental Procedure:
Sensor Chip Preparation: Prime the system with distilled water. Precondition a GLH chip using 1-minute pulses each of 100 mM HCl, 50 mM NaOH, 0.5% SDS, and 10% DMSO at a flow rate of 30 μL/min in both horizontal and vertical directions.
Protein Immobilization:
Immobilization Buffer (10 mM HEPES, pH 7.5, 150 mM NaCl) to 30 μg/mL.30 μL/min for 5 minutes to achieve 5,000-10,000 RU of immobilized protein.DMSO Excluded Volume Calibration: Prepare a series of five solutions between 4.5% and 5.5% DMSO in running buffer. Perform separate injections to generate a DMSO calibration curve for correction of excluded volume effects.
Compound Analysis:
20× the desired final concentration.final DMSO concentration of 5%.100 μL/min for contact time of 90 seconds.60-180 seconds based on compound kinetics.Data Analysis:
1:1 kinetic model to determine KD, ka, and kd values.This compound typically exhibits simple 1:1 binding kinetics with NS5B ΔC21, with a reported dissociation constant (KD) of 29 nM [1]. The binding demonstrates rapid association and relatively slow dissociation kinetics, consistent with its potent antiviral activity.
The antiviral potency of this compound is quantified using HCV replicon assays in cultured cells. The following protocol details the assessment of antiviral activity and cellular toxicity.
Cell Culture and Reagents:
Huh7.5 cells carrying the HCV GT 1b repliconComplete growth medium (DMEM with 10% FBS, penicillin/streptomycin, non-essential amino acids)G418 selection antibiotic (for replicon maintenance)Cell Titer-Glo Luminescent Cell Viability Assay (Promega)HCV RNA quantification reagents (qRT-PCR)Experimental Procedure:
Cell Seeding: Plate Huh7.5 cells carrying the HCV replicon in 96-well tissue culture plates at 5 × 10³ cells/well in complete growth medium without G418. Allow cells to adhere for 4-6 hours.
Compound Treatment:
final concentrations ranging from 0.01 nM to 10,000 nM.constant DMSO concentration (typically 0.5%) across all treatments.Incubation: Incubate treated cells at 37°C in 5% CO₂ for 48 hours.
Viral Load Assessment:
quantitative RT-PCR with primers specific for the HCV replicon.EC₅₀ values using nonlinear regression analysis of the dose-response data.Cytotoxicity Assessment:
48-hour treatment using Cell Titer-Glo assay.CC₅₀ (50% cytotoxic concentration) to evaluate compound selectivity.This compound typically demonstrates EC₅₀ values of approximately 70 nM against the WT 1b replicon in Huh7.5 cells, with CC₅₀ values >10 μM, indicating a favorable selectivity index [1]. The compound shows preferential inhibition of elongative RNA synthesis (IC₅₀ = 73 nM against primer extension) compared to de novo initiation (IC₅₀ ≈ 5 μM), revealing its specific mechanism of polymerase inhibition [1].
The synthesis of this compound involves a sequential approach beginning with construction of the β-keto-lactone core, followed by key reductive coupling and final functionalization. The following diagram illustrates the complete synthetic workflow:
This compound exerts its antiviral effect through allosteric inhibition of the HCV NS5B RNA-dependent RNA polymerase. The following diagram illustrates the molecular mechanism of action:
The synthesis of this compound represents a significant achievement in process chemistry, demonstrating how systematic optimization of key transformations can enable the large-scale production of complex pharmaceutical targets. The development of a Hantzsch ester-mediated reductive coupling addressed the limitations of initial approaches, providing a robust and scalable method for constructing the sterically congested 6,6-disubstituted dihydropyranone core with high efficiency. The implementation of semi-batch addition protocols and temperature control strategieswas crucial to achieving high in situ yields (>95%) while minimizing bis-adduct formation [3]. These advances, coupled with rigorous control of genotoxic impurities to single-digit ppm levels, enabled the successful production of329 kgof this compound API meeting all quality specifications at an impressive77.5% yield` [3].
From a therapeutic perspective, this compound exemplifies the potential of allosteric polymerase inhibitors as antiviral agents, with its specific binding to the thumb II domain of HCV NS5B polymerase effectively disrupting viral replication through preferential inhibition of RNA elongation [1]. Although this compound development was discontinued after Phase II clinical trials, the synthetic methodologies and analytical control strategies developed during its investigation provide valuable insights for pharmaceutical scientists working on complex synthetic targets. The integrated approach combining chemical synthesis, biochemical characterization, and rigorous impurity control serves as a model for modern drug development, highlighting the importance of multidisciplinary strategies in advancing pharmaceutical candidates from concept to manufacturing scale.
This compound (PF-00868554) is an orally administered, non-nucleoside inhibitor (NNI) of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It was investigated for the potential treatment of chronic HCV infection, genotype 1, and demonstrated significant viral load reduction in clinical trials when used in combination with standard of care [1]. Its synthesis, on a multi-kilogram scale, involved a TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy)-catalyzed oxidation as one of the final steps [2].
The Hantzsch Ester, named for the Hantzsch dihydropyridine synthesis, refers to 1,4-dihydropyridine compounds like diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [3]. These compounds are organic mimics of the coenzyme NADH and serve as mild, versatile reducing agents in organic synthesis [4]. They are commonly used in transfer hydrogenations of activated double bonds (C=C, C=O, C=N), often facilitated by Lewis or Brønsted acid catalysts, and can enable enantioselective reactions when paired with chiral catalysts [3].
While a direct protocol for this compound is not documented, the Hantzsch ester is well-established for reductive transformations in complex molecule synthesis. A highly relevant example is the synthesis of Lobeglitazone Sulfate, an antidiabetic drug, where a Hantzsch ester was used for a critical 1,4-reduction [5].
The table below details a protocol, modeled on the Lobeglitazone example, for reducing a hypothetical α,β-unsaturated intermediate that could be analogous to a structure in the this compound synthesis pathway.
| Parameter | Specification |
|---|---|
| Reaction Type | Regioselective 1,4-reduction (conjugate reduction) of an α,β-unsaturated system. |
| Chemical Equation | α,β-unsaturated compound + Hantzsch Ester → Saturated compound + Pyridine byproduct |
| Hantzsch Ester | Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (HEH) or related analogue. |
| Stoichiometry | 1.0 - 2.0 equivalents relative to the substrate [5]. |
| Catalyst | Silica gel (acts as a mild Brønsted acid catalyst) [5]. |
| Solvent | Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), or Acetonitrile (MeCN). |
| Temperature | Room temperature or elevated temperatures up to 60°C, depending on substrate reactivity. |
| Reaction Time | Several hours to 24 hours, monitored by TLC or HPLC. |
| Workup | Concentration under reduced pressure followed by purification via silica gel chromatography or recrystallization. |
| Key Advantage | The Hantzsch ester and its pyridine byproduct are often easily removed during workup, simplifying purification [3] [5]. |
The following diagram illustrates the general workflow for this reductive coupling protocol:
The practical utility of this method is demonstrated in the scalable synthesis of Lobeglitazone Sulfate. The key improvement was using a Hantzsch ester with silica gel as an acid catalyst for the regioselective 1,4-reduction of a benzylidene-2,4-thiazolidinedione intermediate [5]. This approach avoided the use of more traditional metal hydrides and was successfully implemented in a Good Manufacturing Practice (GMP) batch to produce over 2 kg of the active pharmaceutical ingredient (API) [5]. This example underscores the method's suitability for industrial drug development.
The Hantzsch ester is a powerful, biomimetic reducing agent capable of enabling efficient and selective transformations in complex drug synthesis, as proven in the case of Lobeglitazone. While its direct application in this compound synthesis is not documented, the principles and protocol outlined here provide a solid foundation for its potential use.
For future work, researchers should:
Hepatitis C virus (HCV) remains a significant global health burden, affecting approximately 2-3% of the world's population and representing a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. HCV NS5B RNA-dependent RNA polymerase plays an indispensable role in viral replication, making it an attractive target for direct-acting antiviral agents. This compound (PF-00868554) is an investigational non-nucleoside inhibitor (NNI) developed by Pfizer that binds to the thumb II allosteric pocket of NS5B, inducing conformational changes that prevent the formation of a productive replicase complex. Despite promising phase II clinical results, this compound's development was discontinued in 2013 for strategic reasons unrelated to safety concerns. Nevertheless, resistance mutations emerging against this compound provide valuable insights for developing subsequent NNIs and understanding viral escape mechanisms.
Clinical context: this compound demonstrated potent antiviral activity in phase 1b clinical studies, with doses of ≥450 mg twice daily resulting in >2.0-log reductions in HCV RNA. The compound was generally well-tolerated with no serious adverse events reported in initial trials. [1]
Mechanistic class: As a thumb II pocket NNI, this compound binds noncovalently to a site distinct from the polymerase active center, allosterically inhibiting RNA synthesis by restricting conformational transitions necessary for replication initiation and processivity. [2] [3]
Resistance significance: Understanding resistance mechanisms against this compound provides crucial insights for developing next-generation HCV inhibitors and offers a paradigm for studying viral adaptation to allosteric inhibitors across various pathogen systems.
The M423 residue in HCV NS5B represents the primary site of mutation conferring resistance to this compound, with substitutions M423T, M423V, and M423I being most frequently observed both in vitro and in clinical studies. These mutations mediate resistance through distinct but complementary molecular mechanisms that reduce drug binding affinity while variably impacting viral replicative capacity.
Structural basis: Molecular dynamics simulations reveal that substitution of methionine with larger or more polar residues (threonine, isoleucine, valine) at position 423 induces structural rearrangements in the thumb II binding pocket. These alterations disrupt critical van der Waals interactions between this compound and neighboring NS5B residues, particularly reducing contacts with hydrophobic regions of the inhibitor. [4] [2]
Energetic contributions: Binding free energy calculations demonstrate that the decreased binding affinity primarily stems from reduced van der Waals contributions (ΔEvdw), with additional unfavorable electrostatic (ΔEele) and solvation energy terms. The M423T mutation exhibits the most dramatic effect, increasing this compound EC50 by >611-fold compared to wild-type. [2]
Dynamic consequences: Mutations at M423 increase flexibility in thumb domain loop regions adjacent to the binding pocket, particularly affecting the β-loop and C-terminal residues. This enhanced flexibility likely contributes to resistance by allowing conformational states less optimal for inhibitor binding while potentially maintaining catalytic function. [2]
Table 1: Experimentally Determined Resistance Profiles of Major this compound Resistance Mutations
| Mutation | Fold Change in EC50 | Replicative Capacity (% of WT) | Prevalence in Clinical Studies |
|---|---|---|---|
| Wild-type | 1.0× | 100% | - |
| M423T | >611× | 45-65% | Most common in vitro (76% of mutants) |
| M423V | 306× | 50-70% | Detected in patients post-therapy |
| M423I | 289× | 55-75% | Detected in patients post-therapy |
| M426A | 9.6× | 60-80% | Rare alternative pathway |
| V494I | 0.7× | 85-95% | Polymorphism with minimal resistance |
| V494A | 6.7× | 75-90% | Rare alternative pathway |
| R422K | 5.2× | 70-85% | Rare alternative pathway |
The quantitative resistance profiles demonstrate that M423 substitutions confer the highest level of resistance to this compound, with M423T representing the most resistant variant. These mutations typically result in impaired replicative fitness, evidenced by reduced replication capacity in transient replication assays. This fitness deficit likely explains the observed reversion to wild-type in most patients following cessation of this compound therapy, as the selective pressure is removed and fitter viral populations outcompete resistant variants. [1]
While M423 represents the primary resistance site, several secondary mutations at other NS5B residues provide alternative resistance pathways, though these occur less frequently both in vitro and clinically.
R422K: This mutation adjacent to M423 confers low-level resistance (approximately 5-fold change in EC50) and is occasionally detected in baseline sequences or following therapy. Its proximity to the primary resistance site suggests potential allosteric effects on thumb pocket conformation. [1]
M426A: Located within the thumb II pocket, this mutation provides moderate resistance (approximately 10-fold) with relatively preserved replicative capacity. Its emergence patterns suggest it may represent a compensatory mutation in some viral backgrounds. [1] [2]
V494 variants: While V494I is often a polymorphism with minimal effect on this compound susceptibility, V494A confers modest resistance. Both mutations are less clinically significant than M423 variants. [1] [2]
Amplification and sequencing of the HCV NS5B gene enables detection of resistance-associated variants (RAVs) at position M423 and other relevant residues. This protocol outlines the recommended procedure for comprehensive genotypic resistance testing from patient-derived samples.
RNA extraction: Extract viral RNA from 140μL of patient plasma using the QIAamp Ultrasens Virus Kit (Qiagen) according to manufacturer's instructions. Elute RNA in 60μL of AVE buffer and store at -80°C if not used immediately. Include appropriate negative controls to monitor for contamination. [1]
cDNA synthesis: Perform reverse transcription using NS5B-specific primers. Recommended reaction conditions: 50°C for 60 minutes followed by 85°C for 5 minutes. Use 5-10μL of extracted RNA template in a 20μL reaction volume with Superscript III reverse transcriptase or equivalent. [1]
Nested PCR amplification: Conduct two rounds of PCR amplification using NS5B-specific primer sets. First round: 25 cycles with external primers. Second round: 35 cycles with internal primers. Use high-fidelity DNA polymerase to minimize amplification errors. Employ touchdown PCR conditions (annealing temperature decreasing from 65°C to 55°C over 10 cycles) to enhance specificity. [1]
Population sequencing: Purify PCR amplicons and perform bidirectional sequencing using multiple internal primers covering the entire NS5B coding region. Analyze chromatogram data using appropriate software (e.g., Sequencher, Geneious) and translate nucleotide sequences to amino acid sequences. Compare with reference sequences (genotype 1a H77 or genotype 1b Con1) to identify mutations. [1]
The transient replication assay provides quantitative assessment of both drug susceptibility (EC50) and replicative capacity for viral variants. This protocol enables phenotypic characterization of patient-derived sequences or site-directed mutants.
Plasmid construction: Clone patient-derived NS5B amplicons into the BB7M4hRLuc.ribo-Sbf.Pac HCV subgenomic replicon vector using standard population-based cloning procedures. For site-directed mutagenesis, introduce specific mutations into wild-type Con1 NS5B using the QuikChange II Mutagenesis Kit (Agilent Technologies). Verify all constructs by complete NS5B sequencing. [1]
RNA transcription: Linearize replicon plasmid DNA using appropriate restriction enzyme (SbfI for BB7M4hRLuc.ribo-Sbf.Pac). Generate RNA transcripts using T7 Megascript Transcription Kit (Ambion) according to manufacturer's instructions. Assess RNA quality and concentration by spectrophotometry and gel electrophoresis. [1]
Cell electroporation: Electroporate 10μg of replicon RNA into 5×10^6 Huh7.5 cells using Amaxa Nucleofector II (Lonza AG) with program T-016. Immediately transfer cells to pre-warmed complete medium and seed 9.6×10^3 cells per well of 96-well white culture plates. Include appropriate controls (wild-type replicon, no compound). [1]
Compound treatment and luciferase assay: At 24 hours post-electroporation, add this compound to cells in serial dilutions (typically 8-point, 3-fold dilution series in 1% DMSO). For EC50 determination, harvest cells 72 hours post-treatment. For replicative capacity assessment, harvest untreated cells at 4 hours (input) and 96 hours post-seeding. Measure Renilla luciferase activity using commercial assay kit (Promega). [1]
Data analysis: Calculate normalized replication as (RLU at 96h / RLU at 4h). For dose-response curves, fit data using nonlinear regression (four-parameter logistic model) to determine EC50 values. Calculate replicative capacity as percentage of wild-type control. Validate assays using reference inhibitor BILN-2061 with established QC criteria. [1]
Molecular dynamics simulations provide atomic-level insights into resistance mechanisms by modeling the structural and dynamic consequences of M423 mutations. This protocol outlines the key steps for simulating NS5B-Filibuvir complexes.
System preparation: Obtain initial coordinates from the crystal structure of NS5B-Filibuvir complex (PDB ID: 3FRZ). Generate mutant structures (M423T/V/I) by in silico mutagenesis using molecular modeling software (e.g., PyMOL, Chimera). Parameterize this compound using GAFF force field with RESP charges derived from quantum mechanical calculations at the HF/6-31G* level. [2]
Simulation parameters: Solvate the systems in explicit TIP3P water molecules in a rectangular box with at least 10Å padding from the protein. Add counterions to neutralize system charge. Use the AMBER force field (ff14SB recommended) for the protein. Employ periodic boundary conditions with Particle Mesh Ewald method for long-range electrostatics. [2]
Production simulation: Perform energy minimization, gradual heating to 310K, and equilibration before production runs. Conduct production MD simulations for at least 100ns using a 2-fs time step with constraints on bonds involving hydrogen atoms. Maintain constant temperature (310K) and pressure (1 atm) using Langevin thermostat and Berendsen barostat. [2]
Binding free energy calculations: Calculate binding free energies using the MM/PBSA or MM/GBSA methods. Extract equally spaced snapshots from stable simulation trajectories (typically 500-1000 snapshots). Use the following equation: ΔGbind = Gcomplex - Greceptor - Gligand. Decompose energy contributions per residue to identify critical interactions. [2]
The following diagram illustrates the structural and energetic basis of resistance conferred by M423 mutations in the NS5B thumb II binding pocket.
Figure 1: Molecular mechanism of this compound resistance conferred by M423 mutations. Resistance arises from disrupted van der Waals interactions in the thumb II binding pocket, reducing drug binding affinity. While conferring resistance, these mutations impair viral replicative fitness, promoting reversion to wild-type after therapy cessation. [1] [4] [2]
The following diagram outlines the integrated experimental workflow for genotypic and phenotypic characterization of this compound resistance mutations.
Figure 2: Integrated experimental workflow for comprehensive this compound resistance profiling. The protocol combines genotypic analysis (sequence-based mutation identification) with phenotypic characterization (replicon-based susceptibility and fitness assessment) to generate a complete resistance profile. [1]
The comprehensive profiling of M423 mutations in HCV NS5B has significant implications for clinical management and drug development strategies. Understanding both the resistance mechanisms and associated fitness costs informs treatment selection and monitoring approaches.
Resistance monitoring: In clinical trials of this compound, the emergence of M423 variants was associated with virologic breakthrough, highlighting the importance of monitoring these mutations during NNI-containing regimens. Genotypic testing for M423 variants should be considered in cases of treatment failure. [1]
Fitness-cost exploitation: The replicative impairment associated with M423 mutations provides a rationale for combination therapy approaches. The reduced fitness of resistant variants may allow immune-mediated clearance or suppression by other antivirals with complementary resistance profiles. [1]
Cross-resistance considerations: M423 mutations demonstrate varying cross-resistance profiles with other thumb II inhibitors. Understanding these patterns is crucial for sequencing therapies and developing next-generation NNIs that maintain activity against this compound-resistant variants. [2]
Comprehensive resistance profiling of the NS5B M423 mutation site reveals critical structure-activity relationships that inform both basic virology and clinical practice. The experimental protocols outlined herein provide standardized methodologies for characterizing resistance mechanisms, while the visualization tools enhance understanding of complex molecular interactions. As HCV treatment continues to evolve, these foundational principles remain relevant for developing antiviral agents with improved resistance profiles, not only for hepatitis C but potentially for other viral pathogens employing similar replication strategies.
This compound (PF-00868554) is a non-nucleoside inhibitor (NNI) that targets the hepatitis C virus (HCV) nonstructural 5B (NS5B) RNA-dependent RNA polymerase, binding noncovalently to the thumb 2 allosteric pocket. This binding inhibits viral replication by preventing RNA synthesis, making it a promising therapeutic candidate for chronic HCV infection. This compound demonstrates potent antiviral activity against HCV genotype 1 replicons, with a mean half-maximal effective concentration (EC₅₀) of 59 nM in cell culture assays and similar potency against both subtype 1a and 1b NS5B sequences [1]. Clinical studies have shown that this compound monotherapy results in dose-dependent viral load reduction, with doses of ≥450 mg twice daily achieving >2.0-log₁₀ reductions in HCV RNA [1].
The primary mechanism of resistance to this compound involves amino acid substitutions in the NS5B thumb 2 domain, with M423 mutations (M423I/T/V) representing the predominant pathway. These mutations arise during this compound monotherapy and confer significant reductions in drug susceptibility while also impacting viral replicative capacity [1]. Additional mutations at residues R422 and M426 have been identified as alternative, though less common, resistance pathways [1]. Understanding these resistance mechanisms is crucial for guiding clinical decision-making and developing effective antiviral strategies. The transient replication assay described in this protocol provides researchers with a robust method for phenotypically characterizing this compound resistance and quantifying the impact of resistance mutations on viral fitness.
The following diagram illustrates the complete workflow for the this compound transient replication assay, from sample preparation to data analysis:
Figure 1: Complete workflow for this compound phenotypic resistance testing using transient replication assay
Table 1: Required reagents, compounds, and cell lines for this compound transient replication assay
| Category | Specific Items | Specifications | Source/Reference |
|---|---|---|---|
| Cell Lines | Huh7.5 cells | HCV permissive hepatoma-derived cell line | [1] |
| Plasmids | BB7M4hRLuc.ribo-Sbf.Pac | Subgenomic HCV replicon vector (genotype 1b Con1) with Renilla luciferase reporter | [1] |
| Inhibitors | This compound (PF-00868554) | Purity ≥98%, stock concentration 10 mM in DMSO | [2] |
| BILN-2061 | Control compound for assay validation | [1] | |
| RNA Extraction | QIAamp Ultrasens Virus Kit | Viral RNA extraction from plasma | [1] |
| Transcription | T7 Megascript Transcription Kit | In vitro RNA transcription | [1] |
| Transfection | Amaxa Nucleofector II | Electroporation system | [1] |
| Detection | Renilla luciferase assay kit | Luciferase activity measurement | [1] |
Viral RNA Extraction
NS5B Amplification and Cloning
Site-Directed Mutagenesis
RNA Transcription
Cell Preparation and Electroporation
Cell Plating and Compound Treatment
Luciferase Assay and Data Collection
Table 2: Key parameters and calculations for this compound resistance phenotyping
| Parameter | Calculation Formula | Interpretation | Clinical Relevance |
|---|---|---|---|
| EC₅₀ | Concentration at which 50% inhibition of replication occurs, calculated from dose-response curve using nonlinear regression | Higher EC₅₀ indicates reduced susceptibility | Fold-change >5-10 suggests clinically relevant resistance [1] |
| Fold-Change in Susceptibility | EC₅₀ (mutant) / EC₅₀ (wild-type) | Quantifies degree of resistance | Guides treatment decisions and combination therapy design |
| Replicative Capacity (RC) | (96-h RLU/4-h RLU)mutant / (96-h RLU/4-h RLU)wild-type | Measures viral fitness impact of mutations | RC <1.0 indicates reduced fitness; may affect clinical outcomes |
| Binding Affinity (Kd) | Determined by surface plasmon resonance with immobilized NS5B | Direct measurement of inhibitor binding | M423T causes ~250-fold loss in this compound binding affinity [3] |
Table 3: Characterization of this compound resistance-associated mutations in HCV NS5B
| Mutation | Fold-Resistance to this compound | Impact on Replicative Capacity | Prevalence in Clinical Studies | Cross-Resistance Profile |
|---|---|---|---|---|
| M423T | >100-fold [3] | Reduced (~40-60% of wild-type) [1] | Predominant pathway (76% of in vitro selected mutants) [1] | May affect other thumb II binders |
| M423I | 706-fold [1] | Reduced | Less common than M423T | Varies by compound |
| M423V | >2,202-fold [1] | Reduced | Less common than M423T | Varies by compound |
| R422K | Moderate | Variable | Rare alternative pathway | Limited data |
| M426A/L/T/V | Moderate to high | Variable | Rare alternative pathway | Limited data |
| I482L | Minimal impact on this compound | Minimal impact | Associated with VX-222 resistance | Compound-specific |
The M423T substitution represents the most significant resistance mutation for this compound, resulting from a 250-fold loss in binding affinity to the NS5B polymerase [3]. This mutation predominantly inhibits primer-dependent RNA synthesis while having minimal effect on de novo initiation, revealing the specific mechanism of action for thumb site II inhibitors [3]. In clinical samples, mutations at residue M423 were associated with reduced replicative capacity in vitro compared to pre-therapy sequences, and reversion to wild-type M423 was observed in most patients following therapy cessation [1].
The this compound transient replication assay serves multiple critical functions in antiviral development:
The this compound transient replication assay provides a robust, reproducible platform for phenotypic resistance testing that complements genotypic analysis. This protocol enables comprehensive characterization of resistance mutations, quantification of their impact on drug susceptibility, and assessment of associated fitness costs. Implementation of this assay in antiviral development programs and clinical studies facilitates informed decision-making regarding treatment strategies and resistance management. The continuing utility of this approach is evident in its application to next-generation HCV inhibitors and its potential adaptation to other viral pathogens requiring phenotypic resistance monitoring.
The table below summarizes the key efficacy and safety findings from a 28-day Phase 2a study where filibuvir was administered in combination with pegylated interferon alfa and ribavirin (PegIFN/RBV) [1].
| Dosing Regimen | Rapid Virologic Response (RVR) Rate | Sustained Virologic Response at 12 Weeks (SVR12) | Frequent Adverse Events |
|---|---|---|---|
| This compound 200 mg BID + PegIFN/RBV | 60% (6/10 patients) | 30% (3/10 patients) | Fatigue, Nausea, Headache |
| This compound 300 mg BID + PegIFN/RBV | 75% (6/8 patients) | 50% (4/8 patients) | Fatigue, Nausea, Headache |
| This compound 500 mg BID + PegIFN/RBV | 63% (5/8 patients) | 50% (4/8 patients) | Fatigue, Nausea, Headache |
| Placebo + PegIFN/RBV | 0% (0/8 patients) | 50% (4/8 patients) | Not Specified |
Early-phase monotherapy studies demonstrated this compound's dose-dependent antiviral effect, with mean maximum HCV RNA reductions ranging from -0.97 log10 IU/mL at 100 mg BID to -2.30 log10 IU/mL at 700 mg BID in treatment-naive patients [2].
For researchers aiming to validate or build upon these findings, here are summaries of the key methodologies used in the cited literature.
This protocol is based on the Phase 1b studies that evaluated the short-term antiviral activity and safety of this compound monotherapy [2].
This method details how resistance-associated variants were identified in patient samples following this compound therapy [3].
This cell-culture-based protocol confirms whether identified mutations reduce susceptibility to this compound [3].
This compound is a non-nucleoside inhibitor (NNI) that allosterically binds to the thumb domain II pocket of the HCV NS5B RNA-dependent RNA polymerase, inhibiting viral replication [4] [5] [1]. Biochemical studies indicate it preferentially inhibits primer-dependent RNA synthesis over de novo initiation [5].
The following diagram illustrates the mechanism of action and primary resistance pathway of this compound.
The primary pathway for resistance to this compound involves mutations at residue M423 (e.g., M423T, M423I, M423V) within the NS5B thumb II pocket [3] [1]. These mutations significantly reduce the drug's binding affinity by over 250-fold and are frequently observed in patients experiencing viral breakthrough [5] [3]. Although these variants confer resistance, they often have reduced replicative capacity in vitro, and reversion to the wild-type virus can occur after therapy is stopped [3].
This compound is an investigational non-nucleoside inhibitor (NNI) that targets the thumb site-2 pocket of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1] [2]. By binding allosterically, it induces conformational changes that block the transition from RNA synthesis initiation to processive elongation, thereby potently inhibiting viral replication [3]. Its development was driven by the need for better-tolerated and more efficacious direct-acting antiviral agents, especially against the prevalent genotype 1 [1].
This protocol outlines the key steps for determining the 50% effective concentration (EC₅₀) of this compound using a cell-based subgenomic HCV replicon system, which measures the compound's ability to inhibit viral RNA replication in cultured cells.
BB7M4hRLuc.ribo-Sbf.Pac [1].To ensure reliable and reproducible EC₅₀ data, the following validation criteria should be met for each assay run [1]:
Understanding resistance is crucial for interpreting this compound's efficacy. The following workflow integrates resistance analysis into the phenotypic assay, and the primary resistance mutations are summarized in the table below.
| Mutation (Con1 Strain) | Reported Fold-Change in EC₅₀ | Phenotypic Interpretation |
|---|---|---|
| M423T | 706 to >2,202 | High-Level Resistance [1] |
| M423I/V | Confirmed resistant (specific FC not stated) | High-Level Resistance [1] |
| R422K | Confirmed reduced susceptibility | Low-Level Resistance [1] [2] |
| M426A/L/T/V | Confirmed reduced susceptibility | Low-Level Resistance [1] |
M423 is the primary site of mutation, and these variants show reduced replicative capacity (RC) in vitro, often leading to reversion to wild-type after therapy cessation [1].
The cell-based HCV replicon assay is a robust and essential tool for quantifying the antiviral activity of this compound. The protocol detailed here, which includes comprehensive validation and integrated resistance analysis, provides a reliable framework for generating high-quality EC₅₀ data to support antiviral drug development and resistance monitoring.
This compound (PF-00868554) is a non-nucleoside inhibitor (NNI) that targets the thumb II allosteric pocket of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1] [2]. NS5B is a key viral enzyme responsible for replicating the HCV RNA genome and is a validated drug target. By binding to an allosteric site distinct from the enzyme's active site, this compound stabilizes the polymerase in a closed, inactive conformation, thereby preferentially inhibiting primer-dependent RNA synthesis over de novo-initiated RNA synthesis [1] [2] [3]. Understanding the precise binding kinetics and affinity of this compound for NS5B is crucial for elucidating its mechanism of action and for the development of similar allosteric inhibitors.
SPR biosensor technology is a powerful, label-free method for real-time analysis of biomolecular interactions. It is particularly well-suited for characterizing the interaction between this compound and NS5B, allowing for the determination of key kinetic and affinity parameters such as the association rate ((k_a)), dissociation rate ((k_d)), and dissociation constant ((K_D)).
A typical SPR experiment to study the this compound-NS5B interaction involves immobilizing the HCV NS5B polymerase onto a sensor chip and using this compound as the analyte in solution.
The general workflow for an SPR binding assay is summarized in the following diagram:
The NS5B polymerase is immobilized on the CM5 sensor chip via a standard amine-coupling reaction.
The table below summarizes key affinity and kinetic parameters for this compound binding to HCV NS5B polymerase, as determined by biochemical and SPR studies.
| Parameter | Value for Wild-Type NS5B | Value for M423T Mutant NS5B | Experimental Context |
|---|---|---|---|
| Dissociation Constant ((K_D)) | 29 nM [1] [2] | ~7,250 nM (250-fold increase) [1] [2] | SPR/Binding Assay |
| Binding Affinity ((K_d)) | 29 nM [1] | N/R | Enzymatic Assay |
| EC₅₀ (Replicon) | 70 nM [1] [2] | >100-fold increase [1] [2] | Cell-based Assay |
| Effect on RNA Synthesis | Preferentially inhibits primer-dependent RNA synthesis [1] [2] | N/R | Biochemical Assay |
N/R = Not explicitly reported in the provided search results.
This compound binding to the thumb II pocket acts allosterically to stabilize a closed conformation of NS5B. This stabilization interferes with the interaction between the enzyme and RNA and specifically blocks the transition from initiation to elongation during RNA synthesis [3]. The binding of this compound also induces long-range structural perturbations that impair the binding of the viral protein NS5A to NS5B, further disrupting the replication complex [5].
The following diagram illustrates this allosteric mechanism:
The SPR protocol for this compound binding is a powerful tool with several critical applications in antiviral drug development:
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| No binding signal | Protein denaturation during immobilization; low analyte activity | Check protein integrity; confirm ligand activity in a functional assay. |
| Poor fitting to 1:1 model | Non-specific binding; heterogeneous immobilization; analyte aggregation | Include a reference surface and controls; optimize immobilization chemistry; filter analyte solutions. |
| Fast dissociation & weak affinity | Low-affinity interaction; unstable complex | Use a lower flow rate during dissociation; consider a capture-based immobilization method. |
| Inconsistent replicates | Incomplete surface regeneration; air bubbles in the system | Re-optimize regeneration conditions; perform a system desorption and prime. |
Filibuvir (PF-00868554) is an investigational nonnucleoside inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1]. During the development of its synthetic process, a key challenge was the identification of a mutagenic (Ames-positive) impurity in one of the starting materials, specifically an aldehyde reactant [2]. The presence of this impurity necessitated the implementation of a stringent, single-digit parts per million (ppm) control strategy in the final Active Pharmaceutical Ingredient (API) to ensure patient safety [2]. This application note details the scientific and regulatory considerations for the detection and control of such genotoxic impurities, using the this compound case study as a paradigm.
The Ames test is a biological assay that uses strains of Salmonella typhimurium bacteria to assess the mutagenic potential of chemical compounds [3]. A positive result indicates that a substance can cause mutations in DNA, which is a hallmark of potential carcinogenicity [3]. Consequently, regulatory agencies like the FDA and EMA require rigorous control of such impurities in pharmaceuticals.
International guidelines (ICH M7) classify genotoxic impurities and define acceptable intake levels based on a Threshold of Toxicological Concern (TTC). The case of this compound, where the control level was set at ≤4 ppm, exemplifies the application of this principle for a highly potent impurity [2].
The initial synthetic route for this compound involved a borane-amine-mediated reductive coupling, which yielded a modest 55-60% on scale and presented safety and sourcing concerns [2]. The developed process utilized a Hantzsch ester as a reducing agent for the coupling of a β-keto-lactone and an aldehyde [2]. A critical finding was that the aldehyde reactant (Aldehyde 3) was identified as Ames positive [2]. This meant that even trace amounts of this unreacted starting material in the final API posed a significant patient risk, driving the need for an exceptionally tight control strategy.
Table 1: Key Challenges in this compound Process Development
| Challenge Area | Specific Issue in this compound Synthesis |
|---|---|
| Initial Coupling Process | Borane-amine-mediated route yielded only 55-60% on scale and had safety/sourcing issues [2]. |
| Ames-Positive Impurity | Aldehyde reactant 3 tested positive in the Ames test, indicating mutagenic potential [2]. |
| Process Optimization | Standard reductive coupling conditions were ineffective due to structural features of the β-keto-lactone [2]. |
The strategy to control the Ames-positive aldehyde to ≤4 ppm in the this compound API was multi-faceted, involving process optimization, purification, and analytical verification [2].
The overall control strategy is summarized in the following workflow:
Controlling impurities at single-digit ppm levels requires highly sensitive and specific analytical techniques. The following methods are central to modern impurity profiling:
Table 2: Key Analytical Techniques for Impurity Profiling
| Technique | Acronym | Primary Application in Impurity Profiling |
|---|---|---|
| High-Performance Liquid Chromatography | HPLC / UHPLC | The gold standard for separating and quantifying trace organic impurities [4] [5]. |
| Mass Spectrometry | MS | Provides molecular weight and structural information for identifying unknown impurities; often coupled with LC [4] [5]. |
| Liquid Chromatography-Mass Spectrometry | LC-MS | A hyphenated technique that combines separation power with definitive identification; ideal for genotoxic impurity analysis [4] [5]. |
| Gas Chromatography | GC | Used for detecting and quantifying volatile impurities, such as residual solvents [4] [5]. |
| Inductively Coupled Plasma Mass Spectrometry | ICP-MS | Highly sensitive technique for detecting and quantifying elemental (inorganic) impurities [4]. |
1. Objective: To evaluate the mutagenic potential of a chemical substance (e.g., a starting material, intermediate, or API) using bacterial tester strains.
2. Materials and Reagents: - Tester Strains: Use appropriate strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) [3]. - Metabolic Activation System: Rat liver S9 fraction, supplemented with cofactors, to simulate mammalian metabolism [3]. - Growth Media: Vogel-Bonner minimal glucose agar plates, with and without a trace amount of histidine [3]. - Test Article: The compound of interest, dissolved in a suitable solvent (e.g., DMSO). - Controls: Solvent (negative) control and known mutagen (positive) controls for each strain, with and without S9 mix.
3. Procedure: - Preparation: Prepare the tester strain cultures. - Dosing: For the plate incorporation method, mix the test article (at multiple concentrations), the bacterial culture (0.1 mL), and S9 mix (or buffer) in a sterile tube. - Plating: Add soft agar to the tube and pour the entire mixture onto a minimal glucose agar plate. Swirl gently to ensure even distribution. - Incubation: Invert the plates and incubate at 37°C for 48-72 hours. - Counting: Count the number of revertant colonies (those capable of growing without histidine) on each plate.
4. Data Evaluation: - A test is considered positive if there is a statistically significant, dose-related increase in the number of revertant colonies in at least one strain, with or without metabolic activation, compared to the concurrent solvent control [6]. - The response should be at least two-fold over the background for certain strains to be considered a clear positive, though expert judgment and comparison to historical solvent control data are also critical [6].
1. Objective: To reduce and control a mutagenic aldehyde starting material to ≤4 ppm in the final API.
2. Process and Analytical Control Strategy: - Process Understanding and Optimization: - Implement a semi-batch addition of the other coupling partner (e.g., β-keto-lactone) to maintain its low concentration in the reactor, thereby driving the reaction to completion and minimizing residual aldehyde [2]. - Determine optimal reaction parameters (temperature, stoichiometry, addition time) through Design of Experiments (DoE) to maximize conversion and yield. - Purification and Clearance: - Employ targeted crystallization operations. The crystallization solvent, cooling rate, and anti-solvent should be selected to maximize the rejection of the impurity into the mother liquor. - Incorporate heat cycles (dissolving and re-crystallizing) to further purge the impurity [2]. - In-Process Control (IPC) Testing: - Sample the reaction mixture at completion and analyze by a validated HPLC method to confirm that the level of the aldehyde is below a pre-set in-process limit (e.g., <100 ppm) before proceeding to isolation. - Release Testing of Final API: - Use a highly sensitive and validated LC-MS method to quantify the residual aldehyde in the final API. - The method must demonstrate specificity, accuracy, and precision at the 4 ppm level. The limit of quantitation (LOQ) should be sufficiently below the specification limit.
Adherence to regulatory guidelines is paramount. The International Council for Harmonisation (ICH) guidelines Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), along with the specific ICH M7 (Assessment and Control of DNA Reactive Mutagenic Impurities), provide the framework for impurity qualification and control [4]. A comprehensive control strategy must be documented, demonstrating through validated analytical data that the impurity is consistently controlled to levels that are As Low As Reasonably Practicable (ALARP) and within the established threshold.
The development of this compound underscores a critical tenet in modern pharmaceutical development: proactive identification and control of genotoxic impurities. By integrating strategic process optimization, robust purification techniques, and highly sensitive analytical methods, it is possible to successfully develop and scale a manufacturing process that delivers a high-quality API meeting stringent safety standards. The protocols and strategies outlined here provide a actionable framework for researchers and scientists facing similar challenges in drug development.
The table below summarizes the key resistance mutations for filibuvir, their clinical and in vitro significance, and impact on viral fitness.
| Mutation | Location/Binding Site | Resistance Level (Fold-Change in EC₅₀) | Clinical & In Vitro Evidence | Impact on Replicative Capacity |
|---|---|---|---|---|
| M423T/V/I | Thumb II Pocket [1] | High (706 to >2,202-fold) [1] | Primary pathway selected in patients and in vitro replicon studies [1] [2]. | Reduced in vitro; reversion to wild-type observed post-therapy [1]. |
| I482L | Thumb II Pocket [3] | Moderate to High (significantly affects VX-222; also a this compound resistance pathway) [3] | Selected in replicon studies; also a baseline polymorphism in some strains [3] [4]. | Data is less comprehensive for this compound specifically. |
| V494A/I | Thumb II Pocket [1] | Confers reduced susceptibility [1] | Detected in a small number of patients at baseline or end of therapy [1]. | Data is less comprehensive for this compound specifically. |
| Other Mutations (e.g., L419I/M/S, M426A/L/T/V, R422K) | Thumb II Pocket [1] | Confers reduced susceptibility [1] | Rare but clinically relevant alternative resistance pathways [1]. | Varies by specific mutation. |
Here are detailed methodologies for key experiments used to characterize this compound resistance, as cited in the literature.
This protocol is based on methods used to confirm that mutations like M423T mediate phenotypic resistance [1].
This protocol is used to study the mechanistic effects of inhibitors like this compound on the NS5B polymerase enzyme [3].
The following diagrams illustrate the relationship between mutations and the experimental workflow for resistance studies.
Q1: Does the M423T mutation affect viral fitness? A1: Yes. Viral variants with M423T/V/I mutations demonstrate a reduced replicative capacity in vitro compared to the wild-type virus. This observation is consistent with clinical data showing that the majority of patients reverted to the wild-type M423 sequence after this compound therapy was stopped, indicating a fitness cost that makes the resistant variant less competitive in the absence of the drug [1].
Q2: Are this compound-resistant mutations present before treatment? A2: While the primary mutation M423 is rarely found in pre-treatment sequences, other resistance mutations, such as those at residues R422, M426, and V494, have been detected as rare baseline polymorphisms in a small number of patients. This suggests that these variants pre-exist at low frequencies in the viral quasispecies and can be selected under drug pressure [1] [4].
Q3: What is the clinical significance of these resistance mutations? A3: The selection of these mutations, particularly M423T, is associated with virological breakthrough during therapy and treatment failure. In a phase 2a trial, a majority of patients who did not achieve a rapid virological response (RVR) on this compound combination therapy had mutations at position 423 [2]. This underscores the importance of monitoring for these mutations during drug development.
Q1: What is this compound and what is its mechanism of action? this compound (PF-00868554) is a non-nucleoside inhibitor (NNI) that targets the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) [1] [2]. It binds non-covalently to the thumb II allosteric pocket of the enzyme. This binding induces a conformational change that confines the polymerase to an inactive state, thereby blocking viral RNA replication [2] [3].
Q2: What are the primary NS5B resistance mutations associated with this compound viral breakthrough? The primary pathway for this compound resistance involves mutations at the M423 site in the NS5B polymerase. Secondary mutations at other sites in the thumb II pocket can also confer resistance, though less frequently [1] [4] [3].
Table 1: Key this compound Resistance-Associated Mutations in NS5B
| Amino Acid Mutation | Prevalence | Impact on this compound Susceptibility (Fold-Change in EC₅₀) | Replicative Capacity |
|---|---|---|---|
| M423T | Primary, most common in vitro and in vivo | >700-fold increase [1] | Reduced |
| M423I | Primary | Confirmed to mediate resistance [1] | Reduced |
| M423V | Primary | Confirmed to mediate resistance [1] | Reduced |
| R422K | Less common, alternative pathway | Mediates reduced susceptibility [1] | - |
| M426A/L/T/V | Less common, alternative pathway | Mediates reduced susceptibility [1] | - |
| I482L/V/T | Reported for other thumb II NNIs [4] [3] | Can mediate reduced susceptibility [4] | - |
Q3: What is the clinical relevance of these resistance mutations? In clinical trials, the selection of M423 mutations was associated with a reduced replicative capacity (RC) of the virus in vitro. This fitness cost often leads to a reversion to the wild-type virus in the majority of patients after this compound therapy is stopped [1]. However, during treatment, these variants can expand and lead to viral breakthrough [4].
Q4: How can I genotype and phenotype this compound-resistant HCV variants? Here is a detailed methodology for characterizing resistance, based on established protocols [1].
Protocol: Genotypic and Phenotypic Characterization of NS5B Variants
1. Sample Collection and Viral RNA Extraction
2. Amplification and Sequencing of HCV NS5B
3. Cloning of Patient-Derived NS5B into Replicons
4. Transient Replication Assay for Phenotyping
The workflow for this experimental process can be visualized as follows:
Q5: What strategies can be employed to overcome this compound resistance? Overcoming resistance requires combination therapy and a high genetic barrier to resistance.
Use in Combination with Other DAAs: this compound should never be used as monotherapy. It must be combined with other direct-acting antivirals (DAAs) that have different mechanisms of action and non-overlapping resistance profiles, such as:
Consider the Genetic Barrier: When designing a regimen, be aware that NNIs like this compound generally have a lower genetic barrier to resistance compared to NIs [2]. This underscores the critical importance of combination therapy.
Monitor for Cross-Resistance: Be aware that mutations in the thumb II pocket (e.g., M423T, I482L) can confer varying levels of cross-resistance to other NNIs that bind to the same site, such as VX-222 [3]. Thorough genotypic testing is essential.
Q: During the replicon assay, I see high variability in the EC₅₀ values. What could be the cause?
Q: A patient sample shows a mixture of wild-type and mutant sequences at position 423. How should this be interpreted?
Q: The M423T mutant shows a significant loss of fitness in the replicon assay. Does this mean it's not a concern?
This compound is a non-nucleoside inhibitor (NNI) that binds to the Thumb Site II allosteric pocket of the HCV NS5B RNA-dependent RNA polymerase (RdRp) [1] [2]. The following table summarizes the key resistance-associated mutations characterized during its clinical development.
| Mutation | Location | Phenotypic Effect (Fold Change in EC50) | Impact on Replicative Capacity (RC) | Notes |
|---|---|---|---|---|
| M423T/I/V | Thumb II | 706 to >2,202-fold [1] | Reduced | Primary resistance pathway; selected in vitro and in patients; reverts to wild-type post-therapy [1]. |
| R422K | Thumb II | Confers reduced susceptibility [1] | Information missing | Rare, alternative resistance pathway detected at baseline or end-of-therapy [1]. |
| M426A/L/T/V | Thumb II | Confers reduced susceptibility [1] | Information missing | Rare, alternative resistance pathway [1]. |
| L419M | Thumb II | Confers resistance [3] [2] | Information missing | A pathway for other Thumb II inhibitors like VX-222 and GS-9669 [3] [2]. |
| I482L | Thumb II | Confers resistance [2] | Information missing | A pathway for other Thumb II inhibitors like VX-222 [2]. |
The primary methods used to characterize these mutations involved genotypic population sequencing and phenotypic analysis using engineered replicons.
This protocol aims to identify emerging mutations in the NS5B gene from patient plasma samples before, during, and after therapy [1].
This protocol confirms whether a specific mutation causes a reduction in drug susceptibility and measures its impact on viral fitness [1].
Experimental Workflow for Characterizing this compound Resistance
Issue: No resistance mutations detected despite signs of viral rebound.
Issue: A known resistance mutation (e.g., M423T) shows only a low-level resistance fold-change.
Issue: Poor replication of mutant replicons, making assays difficult.
Q1: What is the primary mechanism by which this compound inhibits the NS5B polymerase? this compound binds allosterically to the Thumb Site II pocket, which is over 30 Å from the catalytic active site. Biochemical studies indicate it preferentially inhibits elongative RNA synthesis (primer extension) with high potency (IC50 ~73 nM), while having a much weaker effect on de novo-initiated RNA synthesis (IC50 ~5 μM) [2].
Q2: Are this compound resistance mutations cross-resistant with other classes of HCV inhibitors? Mutations in the Thumb Site II (like M423T) confer resistance specifically to other NNIs that bind to the same pocket (e.g., Lomibuvir). However, they remain susceptible to inhibitors of other targets, such as NS3/4A protease inhibitors, NS5A inhibitors, and nucleoside analog polymerase inhibitors that target the active site [3] [4].
Q3: Why is the M423T mutation particularly significant? M423 was identified as the primary site of mutation in patients receiving this compound monotherapy. The M423T variant demonstrates a >700-fold reduction in susceptibility to this compound, which is linked to a ~250-fold loss in binding affinity. Furthermore, viruses with this mutation have a reduced replicative capacity in vitro, explaining why viral populations often revert to wild-type after therapy is stopped [1] [2].
This compound is a non-nucleoside inhibitor (NNI) that targets the thumb site-II of the HCV NS5B RNA-dependent RNA polymerase, acting as an allosteric inhibitor [1] [2]. This mechanism is illustrated below:
The core quantitative data on this compound relapse rates comes from a Phase 2 clinical trial where it was administered with peginterferon alfa-2a and ribavirin. The high relapse rate was the primary reason for its clinical development being discontinued [3] [4] [1].
Table 1: this compound Relapse Rates in a Phase 2 Trial [3] [4]
| Patient Group | Treatment Regimen | Relapse Rate | Sustained Virologic Response (SVR) |
|---|---|---|---|
| 300 mg this compound BID | + PegIFN/RBV for 24 weeks | 35.9% | 41.7% |
| 600 mg this compound BID | + PegIFN/RBV for 24 weeks | 42.9% | 39.6% |
| Control Group | Placebo + PegIFN/RBV for 24 weeks | 25.4% | 45.8% |
BID: Twice daily; PegIFN: Pegylated Interferon; RBV: Ribavirin.
The high relapse rates were strongly linked to the selection of pre-existing or treatment-emergent viral variants with reduced susceptibility to this compound. The major pathway involves mutations at residue M423 (M423I/L/T) in the NS5B polymerase [1] [2].
Table 2: this compound Resistance-Associated Substitutions (RASs)
| Resistance Mutation | Impact | Clinical Evidence |
|---|---|---|
| M423I/L/T | Confers high-level resistance; reduces viral replicative capacity [1]. | Predominantly selected in patients who did not achieve a Rapid Virologic Response (RVR); associated with viral breakthrough and null response [2]. |
| M426A | Confers reduced sensitivity [2]. | Observed as a pre-existing variant in a single patient prior to treatment [2]. |
For researchers investigating similar polymerase inhibitors, consider these insights derived from the this compound case:
While this compound itself was discontinued, research into HCV polymerase inhibitors continued successfully. The current standard of care includes DAAs from different classes, and the field has moved toward interferon-free, pan-genotypic regimens [5] [6] [7].
This guide addresses the key challenges and solutions for scaling up the reductive coupling step in filibuvir synthesis.
The table below summarizes the performance gains achieved by moving from the initial borane-amine process to the optimized Hantzsch ester semi-batch process [1].
| Process Parameter | Initial Borane-Amine Coupling | Optimized Hantzsch Ester Semi-Batch Process |
|---|---|---|
| Chemical Yield | 55-60% (on scale) | >95% (in situ); 77.5% (isolated, 329 kg batch) |
| Purity | Required recrystallization | Met all API purity specifications |
| Key Advantage | - | Scalable, inexpensive reagent, high in-situ yield |
| Key Disadvantage | Modest yield, safety/sourcing issues | Requires specific addition and temperature protocol |
The following diagram illustrates the optimized experimental workflow for the semi-batch reductive coupling process:
Key Technical Specifications [1]:
Q1: Why does a semi-batch addition significantly improve the yield for this reaction? A1: The structural features of the β-keto-lactone make it highly nucleophilic. Under standard batch conditions, this leads to a rapid and uncontrolled reaction, favoring the formation of an undesired bis-adduct and reducing the yield of the target product. The semi-batch addition maintains a low concentration of the β-keto-lactone in the reactor, which favors the desired coupling with the aldehyde over the side reaction, achieving in-situ yields exceeding 95% [1].
Q2: What are the critical genotoxic impurities to control in this synthesis, and how are they managed? A2: The synthesis of this compound involves two key impurities requiring stringent control:
Q3: How was material loss tracked and resolved during isolation? A3: Initial process development faced mass balance challenges during product isolation. The issue was effectively diagnosed by using C^14-labeled β-keto-lactone, which allowed researchers to track the material. This led to process optimizations, including an additional extraction step, which improved recovery to 80-90% [1].
Control of mutagenic and genotoxic impurities is critical in Filibuvir synthesis. Key concerns include a mutagenic aldehyde intermediate and the genotoxic reagent TEMPO. The following table summarizes the control strategies and acceptance criteria derived from development studies.
| Impurity Name/Role | Type | Control Strategy | Accepted Limit in API | Key Analytical Technique |
|---|---|---|---|---|
| Aldehyde 3 (PF-00248529) [1] | Mutagenic (Ames positive) | Process optimization (heat cycles, crystallization); semi-batch addition to minimize residual [1] | ≤ 4 ppm (based on staged TTC) [1] | Not specified |
| TEMPO (free radical reagent) [2] | Potential Genotoxic Impurity (PGI) | Process understanding (purge factor); final product specification [2] | NMT 2 ppm (validated method LOD); process purges below staged TTC [2] | Headspace GC-MS (Selected Ion Monitoring) |
Q1: What was the major limitation of the initial borane-amine-mediated coupling approach for this compound? The initial reductive coupling using borane-amine complexes resulted in a modest yield of only 55-60% on scale. This low yield necessitated a recrystallization step to achieve the desired purity, presenting significant challenges for scale-up including safety concerns and sourcing issues for the borane-amine reagents [1].
Q2: How does the semi-batch addition of the β-keto-lactone improve the formation of this compound? The semi-batch addition protocol maintains a low concentration of the β-keto-lactone in the reaction mixture. This is crucial because the β-keto-lactone has enhanced nucleophilicity, which under standard batch conditions leads to the rapid formation of an undesired bis-adduct, limiting the yield. The semi-batch approach suppresses this side reaction, achieving in situ yields exceeding 95% [1].
Q3: What strategies were effective in minimizing the mutagenic aldehyde impurity level in the final API? Development studies confirmed that the aldehyde reactant was Ames positive, requiring a stringent control strategy. The residual aldehyde was successfully reduced to below 1 ppm in the final API through process optimizations that included specific heat cycles and an optimized crystallization protocol [1].
Q4: How was the mass balance challenge resolved during the product isolation? Researchers faced difficulty in accounting for all material during the isolation of the final product. To resolve this, they used a C-labeled β-keto-lactone to track the material. This investigation led to process improvements, including an additional extraction, which increased recovery to 80-90% [1].
Objective: To reduce residual mutagenic aldehyde (PF-00248529) to ≤ 4 ppm in the this compound API [1].
Workflow:
Key Parameters:
Objective: To determine and control TEMPO levels in the this compound drug substance to ≤ 2 ppm [2].
Workflow:
GC-MS Method Details [2]:
Reported Issue: Significant, unexplained material loss (poor mass balance) during the isolation of the this compound crude product following the reductive coupling step [1].
Root Cause: The primary cause was identified as physical loss during transfer and extraction rather than a chemical degradation pathway. Conventional isolation methods were insufficient for the physical properties of the reaction mixture [1].
Optimized Solution: The following protocol was developed to improve recovery and resolve mass balance issues [1].
| Step | Parameter | Description | Purpose & Rationale |
|---|---|---|---|
| 1. Reaction | Scaling | Process successfully scaled to produce 329 kg of this compound API | Demonstrates robustness of the optimized method [1] |
| 2. Solvent Swap | Solvent System | Replace reaction solvent with a 9:1 mixture of heptane:ethyl acetate | Creates optimal physico-chemical conditions for subsequent crystallization [1] |
| 3. Crystallization | Process | Crystallize this compound directly from the heptane:ethyl acetate solvent system | Isolates the product and purifies it from residual reagents and impurities [1] |
| 4. Filtration | Equipment | Standard solid-liquid filtration | - |
| 5. Washing | Solvent | Wash filter cake with heptane | Removes residual mother liquor and purifies the product [1] |
| 6. Drying | - | Standard drying process | - |
Verification of Solution: To confirm that physical loss was the issue, researchers used a C-labeled β-keto-lactone (a key starting material). This allowed them to track the material flow through the entire process. After implementing the optimized protocol, the recovery of the desired product was improved to 80-90% [1].
The initial method yielded only 55-60% on scale and required recrystallization to achieve acceptable purity. This approach also presented potential safety and reagent sourcing issues [1].
The key mutagenic impurity was the aldehyde starting material, which tested Ames positive. Control strategies included:
The enhanced nucleophilicity of the β-keto-lactone led to a competing side reaction: the rapid formation of a bis-adduct. This side reaction consumed the starting material and limited the yield under standard, single-addition reaction conditions [1].
The following diagram illustrates the key stages of the optimized process, from reaction to isolated product, highlighting where the critical mass balance improvements were made.
The table below summarizes the adverse events (AEs) reported in key this compound trials. It's important to note that gastrointestinal AEs were common but did not appear at a significantly higher rate than in the placebo group.
| Trial Phase / Reference | Patient Population | This compound Dose & Regimen | Most Frequently Reported Adverse Events | GI Adverse Events Specifically Noted |
|---|---|---|---|---|
| Phase 2a [1] [2] | Treatment-naïve, HCV genotype-1 | 300 mg or 600 mg BID + PegIFN/RBV for 24 weeks [2] | Nausea, fatigue, headache, insomnia [2] | Nausea [2] |
| Phase 1 & 2a [3] | Treatment-naïve, HCV genotype-1 | Monotherapy or with PegIFNα2a/RBV for up to 4 weeks | Incidence and severity of AEs similar to Standard of Care (SoC) and placebo [3] | Not specified beyond general AE profile |
| Phase 2a [1] | HCV GT-1 subjects | 200 mg, 300 mg, or 500 mg BID + Standard of Care (SoC) for 28 days | Fatigue, nausea, headache [1] | Nausea [1] |
A Phase 2 study concluded that this compound was well tolerated, and the most common AEs were reported at similar rates across the this compound and placebo control arms [2]. One review specifically noted that the incidence and severity of AEs, including gastrointestinal events, were similar to the standard of care and placebo [3].
The primary source of safety data comes from a Phase 2 study with the following design [2]:
Since detailed this compound-specific GI management guides are not available, the following general workflow for managing adverse events in a clinical trial setting can serve as a useful reference. The principles of dose modification and supportive care are universally applicable.
The table below lists the primary resistance-associated variants (RAVs) for this compound and other Thumb Site II inhibitors, and their observed cross-resistance profiles.
| Resistance Mutation | Impact on this compound | Impact on Lomibuvir (VX-222) | Impact on GS-9669 |
|---|---|---|---|
| M423T/I/V [1] [2] | High-level resistance (706 to >2,202-fold shift in EC₅₀) [2]. Predominant pathway selected in patients [2]. | Breakthrough associated with selection at this codon [1]. | Only a 3-fold loss in potency against M423T in GT1b [3]. Selected only in GT1a at low doses [4]. |
| L419M/I/S [4] [2] | Reduces susceptibility [2]. Selected at high drug concentrations in vitro [4]. | Breakthrough associated with selection at this codon [1]. | Primary resistance pathway in GT1; reduces susceptibility [4] [3]. |
| R422K [4] [2] | Reduces susceptibility; a rare but clinically relevant pathway [2]. | Breakthrough associated with selection at this codon [1]. | Primary resistance pathway in GT1; reduces susceptibility [4]. |
| I482L/S/T [4] [2] | Reduces susceptibility [2]. | Inhibitory activity more significantly affected by I482L [5]. | Primary resistance pathway in GT1a; reduces susceptibility [4] [3]. |
This methodology, derived from published studies, details how to assess the susceptibility of HCV replicons carrying specific mutations to various inhibitors [4] [2].
The workflow for this phenotypic resistance assay is outlined below.
Q1: What is the most critical resistance mutation to monitor for in this compound-treated patients? A1: The M423 position (M423I/T/V) is the primary and most frequently selected mutation conferring high-level resistance to this compound in HCV genotype 1-infected patients [1] [2].
Q2: If my viral sample is resistant to this compound, can I assume it will be resistant to GS-9669? A2: No. Cross-resistance between Thumb Site II inhibitors is complex and mutation-specific. For example, the M423T variant that confers high-level resistance to this compound results in only a minor (3-fold) reduction in susceptibility to GS-9669 [3]. However, mutations at L419 or R422 can confer reduced susceptibility to both drugs [4]. Phenotypic testing is required for a definitive answer.
Q3: What is the recommended method to conclusively determine cross-resistance? A3: The gold standard is a phenotypic susceptibility assay using the experimental protocol outlined above. This assay directly measures the ability of a virus (or replicon) carrying specific mutations to replicate in the presence of different inhibitors [4] [2].
The relationships between key mutations and their effects on different inhibitors are summarized in the following diagram.
| Problem Area | Common Issues | Potential Solutions & Optimization Approaches |
|---|---|---|
| Reaction Yield | Low conversion, slow reaction kinetics, equilibrium favoring starting materials. | Optimize temperature, solvent, and catalyst; use high dilution techniques for cyclization; consider alternative cyclization promoters. |
| Byproduct Formation | Self-condensation, oligomerization, or decarboxylation side reactions. | Carefully control addition rate of reactants; employ slow-release techniques; modify protecting groups to minimize side reactions. |
| Stereochemical Control | Failure to achieve desired stereochemistry at specific chiral centers. | Explore chiral auxiliaries or catalysts; optimize reaction conditions to favor kinetic vs. thermodynamic product. |
| Purification Challenges | Difficult separation of product from similar byproducts or unreacted starting material. | Develop a graded solvent system for chromatography; utilize recrystallization or salt formation for final purification. |
The following workflow diagram illustrates a logical approach to troubleshooting low yields in such a synthesis.
| Feature | This compound | VX-222 |
|---|---|---|
| Binding Affinity (Kd) | 29 nM [1] [2] [3] | 17 nM [1] [2] |
| Replicon Potency (EC₅₀) | 70 nM (genotype 1b/Con1) [1] [2] [3] | 5 nM (genotype 1b/Con1) [1] [2] |
| Primary Resistance Mutations | M423T: >100-fold resistance; 250-fold loss of binding affinity [1] [4] [2] | I482L: Significant impact on activity [1] [2] |
| Impact of M423T Substitution | Drastically reduces binding and inhibitory activity [1] [2] | Only modestly affected [1] [2] |
| Impact of I482L Substitution | Not a primary resistance pathway [1] [2] | Significantly affects inhibitory activity [1] [2] |
| Mechanism of Inhibition | Preferentially inhibits primer-dependent RNA synthesis (Elongation). Has little to no effect on de novo initiation [1] [2] [3] | Preferentially inhibits primer-dependent RNA synthesis (Elongation). Has little to no effect on de novo initiation [1] [2] |
This compound and VX-222 bind to the Thumb II pocket of the HCV NS5B polymerase, an allosteric site distinct from the enzyme's active site. Their binding induces conformational changes that preferentially block the elongation phase of RNA synthesis (primer-dependent synthesis) rather than the initiation phase (de novo synthesis) [1] [2] [3].
The following diagram illustrates the mechanism of resistance development for these inhibitors.
The comparative data for these inhibitors were primarily established using the following experimental methods:
It is noteworthy for researchers that the clinical development of both this compound and VX-222 has been discontinued for the treatment of Hepatitis C [4]. They were investigated during a previous phase of antiviral development but were superseded by more effective and pan-genotypic direct-acting antiviral regimens. However, their study remains valuable for understanding the mechanisms of polymerase inhibition and resistance.
| Treatment Arm | SVR Rate | Virologic Relapse Rate | Rapid Virologic Response (RVR) Rate |
|---|---|---|---|
| This compound (300 mg BID) + pegIFN/RBV | 41.7% [1] [2] | 35.9% [1] [2] | 60-75% [3] |
| This compound (600 mg BID) + pegIFN/RBV | 39.6% [1] [2] | 42.9% [1] [2] | 60-75% [3] |
| Placebo + pegIFN/RBV (Standard of Care) | 45.8% [1] [2] | 25.4% [1] [2] | 0% [3] |
To help you interpret the data, here is the methodology from the core Phase 2 clinical trial and a summary of the resistance findings.
The high relapse rate was linked to the selection of viral strains resistant to this compound.
The diagram below illustrates the pathway from treatment to virologic relapse.
The data on this compound highlights critical challenges in antiviral development:
The table below summarizes the key resistance-associated variants (RAVs) for Filibuvir and two other thumb site II inhibitors, VX-222 (Lomibuvir) and GS-9669.
| Inhibitor | Primary Resistance Mutations | Other/Alternative Resistance Mutations | Notes on Cross-Resistance |
|---|---|---|---|
| This compound | M423I/T/V [1] [2] | R422K, M426A, V494A/I [1] | Demonstrates cross-resistance with VX-222 [3]. |
| VX-222 (Lomibuvir) | L419M, R422K, M423T [3] [2] | I482L [4] | Affected by mutations at I482; profile overlaps with but is distinct from this compound [4]. |
| GS-9669 | L419M, R422K, A486V [3] [2] | M423I/V (selected at low doses or present at baseline) [3] | Viral isolates with multiple RAVs are not cross-resistant to other classes of HCV inhibitors (e.g., NIs, NSS5A inhibitors) [3]. |
The relationships between these inhibitors and their primary resistance sites within the NS5B thumb domain can be visualized as follows:
The resistance profiles in the table above are derived from specific experimental and clinical studies.
The M423 residue is located in the thumb subdomain of the NS5B polymerase, within the hydrophobic thumb site II allosteric pocket [4].
The table below summarizes key efficacy outcomes for this compound in treatment-naive patients with chronic hepatitis C genotype 1. Data is derived from a phase 2a trial where this compound was combined with peginterferon alfa-2a and ribavirin (PegIFN/RBV) for the first 4 weeks, followed by an additional 44 weeks of PegIFN/RBV alone [1].
| Dosage (twice daily) | Rapid Virological Response (RVR) Rate | Sustained Virological Response at 12 Weeks (SVR12) Rate | Relapse Rate |
|---|---|---|---|
| 200 mg | 60% (6/10) | 30% (3/10) | 50% |
| 300 mg | 75% (6/8) | 50% (4/8) | 20% |
| 500 mg | 63% (5/8) | 50% (4/8) | 37% |
| Placebo + PegIFN/RBV | 0% (0/8) | 50% (4/8) | 0% |
Key Observations:
The available clinical data does not provide a direct, stratified comparison of SVR rates for genotype 1a versus 1b. However, robust evidence from resistance studies indicates a clear difference in the genetic barrier to resistance between the two subtypes, which would significantly impact efficacy.
The following diagram illustrates the selection process for this compound-resistant variants during treatment:
The data in the summary table primarily comes from the following clinical study design:
This compound is an investigational non-nucleoside inhibitor (NNI) that binds to the Thumb II site of the HCV NS5B RNA-dependent RNA polymerase [2] [3]. Its development for the treatment of chronic hepatitis C was discontinued after phase 2 trials [3].
This discontinuation is consistent with the broader evolution of HCV therapy. First-generation NNIs like this compound generally exhibited a low barrier to resistance. The field has since moved towards highly effective, pan-genotypic regimens that combine multiple direct-acting antivirals (DAAs) with high barriers to resistance, such as:
These modern regimens have SVR rates exceeding 95% across all major genotypes, including 1a and 1b, with shorter treatment durations and improved safety profiles [5].
The table below summarizes the key experimental findings on how this compound inhibits two different mechanisms of RNA synthesis for the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp) [1].
| Activity Metric | De Novo Initiation | Primer Extension (PE) |
|---|---|---|
| Overall Inhibition Preference | No or modest inhibition [1] | Preferentially inhibited [1] |
| HCV Replicon Assay (Genotype 1b) | EC~50~: 70 nM [1] | Information not available in search results |
| Binding Affinity (K~d~) | 29 nM [1] | Information not available in search results |
| Impact of M423T Resistance Mutation | >100-fold reduction in potency (Replicon assay); 250-fold loss of binding affinity (K~d~) [1] | Information not available in search results |
The comparative data comes from well-established biochemical and cell-based assays [1]:
The following diagram illustrates the mechanism of this compound and how resistance develops, based on the structural and experimental data [1].
As the diagram shows:
The available data for This compound (PF-00868554), a non-nucleoside NS5B polymerase inhibitor, comes solely from a Phase 2a trial conducted around 2011 [1]. The table below summarizes the adverse event (AE) profile from this study.
| Adverse Event | Incidence in this compound-Treated Subjects | Incidence in Placebo Group | Notes |
|---|---|---|---|
| Fatigue | Most frequent AE | Information not specified in source | - |
| Nausea | Most frequent AE | Information not specified in source | - |
| Headache | Most frequent AE | Information not specified in source | - |
| Relapse Rate | 20% to 50% | 0% | - |
| Viral Breakthrough | Occurred in 5 of 26 patients in a subsequent triple-therapy trial | - | Associated with selection of resistant variants (e.g., M423T/V/I) [1] |
Modern DAA regimens have an extensive and well-documented safety profile from real-world studies and large-scale clinical trials. The following table summarizes key safety data for several established and emerging DAA regimens.
| DAA Regimen | Common Adverse Events (≥10%) | Notable Serious Adverse Events / Risks | Data Source & Context |
|---|---|---|---|
| Various (SOF, DCV, LDV, OBV/PTV/r) | Anaemia (21.3%), Headache (14%), HCV relapse (14.5%) | SOF+Ribavirin: highest severity/seriousness index; OBV/PTV/r: significant association with renal impairment and anaemia [2]. | Real-world pharmacovigilance study (VigiBase) in Egypt [2]. |
| SOF/VEL (Sofosbuvir/Velpatasvir) | - | No serious adverse events (≥grade 3) reported [3]. | Prospective real-world study in South Korea; excellent safety profile noted [3]. |
| SOF/VEL/VOX (Sofosbuvir/Velpatasvir/Voxilaprevir) | - | No serious adverse events (≥grade 3) reported [3]. | Prospective real-world study in South Korea; excellent safety profile noted [3]. |
| Bemnifosbuvir/Ruzasvir | - | Well-tolerated in Phase 2 trials; favorable safety profile reported [4]. | Emerging therapy; Phase 3 trials ongoing [4]. |
| SOF-based regimens + Ribavirin | Increased adverse events, Treatment discontinuation | Adding Ribavirin to SOF-based regimens increases odds of adverse events without improving SVR in non-GT1, treatment-experienced patients [5]. | Meta-analysis of RCTs [5]. |
For a rigorous comparison of drug safety, the following standard methodologies are employed in clinical trials and post-marketing surveillance.
The diagram below illustrates the workflow for generating and analyzing safety data.
The stark contrast between this compound and modern DAAs highlights critical points for researchers:
This compound is a historical drug candidate with limited and outdated safety data, preventing a meaningful direct comparison with modern, established DAA regimens. The HCV treatment landscape has advanced significantly, with current therapies demonstrating excellent safety and high efficacy in diverse real-world populations.
The table below summarizes the key on-treatment virologic response parameters from a Phase 2 study comparing Filibuvir (300 mg and 600 mg, twice daily) in combination with pegylated interferon alfa-2a and ribavirin (pegIFN/RBV) against placebo plus pegIFN/RBV [1] [2].
| Parameter | This compound 300 mg + pegIFN/RBV | This compound 600 mg + pegIFN/RBV | Placebo + pegIFN/RBV |
|---|---|---|---|
| Sustained Virologic Response (SVR) | 41.7% | 39.6% | 45.8% |
| Virologic Relapse Rate | 35.9% | 42.9% | 25.4% |
| On-Treatment Virologic Response | Improved | Improved | Standard |
While the addition of this compound led to improved on-treatment virologic response parameters, this did not translate into an improved Sustained Virologic Response (SVR), which was the study's primary endpoint. The higher relapse rates in the this compound arms were the key factor that prevented a superior SVR compared to placebo [1] [2].
The data in the table above was generated through the following clinical trial methodology:
This compound is a non-nucleoside inhibitor (NNI) that targets the HCV NS5B RNA-dependent RNA polymerase. It binds non-covalently to the "thumb site II" allosteric pocket of the enzyme, disrupting its activity and thus inhibiting viral replication [3] [4]. The primary reason for the high relapse rate observed in the clinical trial was the selection of pre-existing or treatment-emergent viral variants resistant to this compound [4].
The following diagram illustrates the logical relationship and key steps in the development of resistance to this compound.
The resistance pathway highlights that amino acid M423 in the NS5B polymerase was identified as the primary site of mutation conferring resistance to this compound. Substitutions to isoleucine, threonine, or valine (M423I/T/V) at this residue significantly reduced the drug's susceptibility and were associated with a high rate of virologic relapse after treatment cessation [4].
The table below summarizes key characteristics of Filibuvir and other representative Thumb Site-II inhibitors.
| Inhibitor Name | Chemical Class | Primary Resistance Mutations | Highest Clinical Phase & Status | Key Mechanism Insights |
|---|---|---|---|---|
| This compound | Triazolopyridine [1] | M423I/T/V [2] [1] | Phase II (Discontinued) [1] | Blocks the transition from initiation to elongation; requires β-loop and C-terminal tail for inhibitory activity [3] [4]. |
| GS-9669 | Not Specified | L419, R422, A486 [1] | Phase II [4] | Stabilizes the polymerase's closed, inactive conformation via β-loop and C-terminal tail [4]. |
| Lomibuvir (VX-222) | Not Specified | L419, R422, M423 [1] | Phase II (Discontinued) [1] | Leads to accumulation of abortive RNA intermediates during synthesis (blocks initiation-to-elongation transition) [3]. |
| VCH-759 | Thiophene [5] | Information Not Specific | Phase I/II [1] | Information Not Specific |
| VCH-916 | Thiophene [5] | Information Not Specific | Phase I [1] | Information Not Specific |
Thumb Site-II inhibitors are allosteric, meaning they bind to a site other than the enzyme's active center to induce functional changes [6]. They do not block the initial binding of nucleotides or the very early steps of RNA synthesis [3].
This mechanism is illustrated in the following workflow:
Resistance to this compound is primarily mediated by mutations at amino acid position M423 (M423I, M423T, M423V) within the NS5B thumb domain [2] [1]. These mutations significantly reduce the virus's susceptibility to the drug (fold change in EC50 >700) and also impair the virus's ability to replicate in the absence of the drug [2]. Mutations at nearby residues R422 and M426 have also been identified as less common, alternative resistance pathways [2].
This cell-based assay is used to measure the impact of mutations on a drug's effectiveness (phenotypic resistance) and viral fitness [2].
SPR is a biophysical technique used to analyze the binding kinetics (affinity and rates) between an inhibitor and the NS5B protein in real-time without labels [8].